Domperidone-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-[1-[1,1,2,2,3,3-hexadeuterio-3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i3D2,10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXWKSZFVQUSTL-WIQKFUDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)C([2H])([2H])N4C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Domperidone-d6 chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of Domperidone-d6
This technical guide provides a comprehensive overview of the chemical properties and stability profile of this compound, a deuterated analog of Domperidone. Intended for researchers, scientists, and drug development professionals, this document details the physicochemical characteristics, stability under various stress conditions, and relevant experimental protocols. This compound is primarily utilized as an internal standard for the quantification of Domperidone in biological samples and pharmaceutical formulations by mass spectrometry-based assays.[1] A thorough understanding of its stability and properties is crucial for ensuring analytical accuracy and method reliability.
Chemical and Physical Properties
This compound is a stable, isotopically labeled version of Domperidone. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1329614-18-7 | [1][2][3] |
| Molecular Formula | C₂₂H₁₈D₆ClN₅O₂ | [1][3] |
| Molecular Weight | 431.95 g/mol | [3] |
| Appearance | White solid | [4] |
| Storage Condition | Long-term storage is recommended at refrigerator temperatures (2-8°C). | [3] |
| Application | Used as an internal standard for the quantification of domperidone by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | [1] |
Mechanism of Action of Domperidone
Domperidone is a selective peripheral antagonist of dopamine D2 and D3 receptors.[1][5][6] Unlike many other dopamine antagonists, it does not readily cross the blood-brain barrier, which minimizes its central nervous system side effects.[7][8] Its therapeutic effects are mediated through two primary mechanisms:
-
Prokinetic Effect : By blocking dopamine receptors in the upper gastrointestinal tract, Domperidone increases esophageal and gastric peristalsis, enhances gastric emptying, and decreases small bowel transit time.[5][8][9]
-
Antiemetic Effect : Domperidone exerts its anti-sickness effects by acting on the chemoreceptor trigger zone (CTZ), an area in the brainstem that is accessible to peripherally acting drugs as it lies outside the blood-brain barrier.[5][6][7]
Additionally, by blocking dopamine receptors in the pituitary gland, Domperidone can lead to an increase in prolactin secretion.[6][8]
Caption: Mechanism of action of Domperidone.
Stability Profile
Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a drug molecule. Studies on Domperidone have shown it to be susceptible to degradation under several stress conditions.
| Stress Condition | Outcome | Reference(s) |
| Acidic Hydrolysis | Significant degradation observed.[10] Two novel degradation products (DP-ISO1 and DP-ISO2), which are positional isomers, were identified after exposure to acid.[11][12] | [10][11][12] |
| Basic Hydrolysis | The drug is more resistant to base-mediated hydrolysis compared to acidic conditions, though some degradation occurs.[10][11][12] No significant degradation products were formed under basic stress in one study.[11] | [10][11][12] |
| Oxidative Degradation | Moderate degradation observed. One major degradation product, an N-oxide (DP-OX), was formed upon treatment with hydrogen peroxide.[11][12] | [11][12] |
| Photolytic Degradation | The drug is highly susceptible to photodegradation, which is attributed to the instability of the chromophoric group present in the molecule. However, another study reported the drug to be stable under UV light in both solution and solid states.[11][12] | [11][12] |
| Thermal Degradation | The drug substance is relatively stable under thermal stress conditions.[11][12] Moderate degradation was observed in another study. | [11][12] |
A stability study of an extemporaneously compounded Domperidone suspension (5 mg/mL) showed that after 91 days, the concentration remained above 93% of the initial value when stored at 4°C and 25°C in various types of bottles.[13] This indicates good stability under typical storage conditions when properly formulated.
Experimental Protocols
Accurate analysis of this compound requires validated, stability-indicating analytical methods. Below are representative protocols for HPLC analysis and forced degradation studies.
Stability-Indicating RP-HPLC Method
This method is designed for the quantification of Domperidone in the presence of its degradation products.
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 column (e.g., 250 x 4.5 mm, 5 µm particle size).[14]
-
Mobile Phase Preparation : A filtered and degassed mixture of a buffer and an organic solvent. A common mobile phase consists of a potassium dihydrogen phosphate (KH₂PO₄) buffer and methanol in a 60:40 (v/v) ratio.[14] Another reported mobile phase is a 50:50 (v/v) mixture of methanol and water.
-
Standard Solution Preparation :
-
Accurately weigh about 100 mg of Domperidone working standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase and sonicate for 10 minutes to dissolve the material completely.
-
Dilute to the mark with the mobile phase and mix well to obtain a stock solution.
-
Pipette 5 mL of this stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to get the final working standard concentration.[14]
-
-
Sample Preparation (from Tablets) :
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 150 mg of Domperidone into a 500 mL volumetric flask.
-
Add 250 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking.
-
Bring the solution to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Transfer 10 mL of the filtered solution into a 250 mL volumetric flask and dilute to volume with the mobile phase.[14]
-
-
Chromatographic Conditions :
Forced Degradation Study Protocol
To assess stability, Domperidone is subjected to various stress conditions as per ICH guidelines.
-
Acid Degradation :
-
Dissolve 10 mg of Domperidone in a 100 mL volumetric flask and make up the volume with 0.1 M HCl.
-
Transfer the solution to a round-bottom flask and reflux at 80°C.
-
Withdraw aliquots at specified time intervals (e.g., 0, 0.5, 1, 2, 4, 8 hours).
-
Neutralize the samples with 0.1 M NaOH and dilute with the mobile phase before injecting into the HPLC system.
-
-
Base Degradation :
-
Dissolve 10 mg of Domperidone in a 100 mL volumetric flask and make up the volume with 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at the specified time intervals.
-
Neutralize the samples with 0.05 M HCl and dilute with the mobile phase before analysis.
-
-
Oxidative Degradation :
-
Prepare a solution of Domperidone in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% or 30%).
-
Keep the mixture at room temperature for a specified duration and analyze the samples.
-
-
Photodegradation :
-
Expose a solution of Domperidone and the solid drug substance to UV light (e.g., in a photostability chamber).
-
Analyze samples at various time points to assess the extent of degradation.
-
-
Thermal Degradation :
-
Place the solid drug substance in an oven at a high temperature (e.g., 80°C).
-
Withdraw samples at different time points, prepare solutions, and analyze them.
-
Caption: Workflow for a forced degradation stability study.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | 1329614-18-7 [chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. domperidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. What is the mechanism of Domperidone? [synapse.patsnap.com]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. primescholars.com [primescholars.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
Synthesis and Purification of Domperidone-d6: A Technical Guide for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Purification of Deuterated Domperidone for Research Applications.
This technical guide provides a comprehensive overview of the synthesis and purification of Domperidone-d6, a deuterated analog of the peripheral dopamine D2 receptor antagonist, Domperidone. The strategic incorporation of deuterium into the propyl linker of Domperidone enhances its metabolic stability, making it a valuable tool for pharmacokinetic and metabolism studies. This document outlines a proposed synthetic pathway, detailed experimental protocols, purification methods, and expected analytical data.
Introduction to this compound
Domperidone is a widely used prokinetic and antiemetic agent. Its deuterated counterpart, this compound, is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Domperidone concentrations in biological matrices. The presence of six deuterium atoms on the propyl chain provides a distinct mass shift, facilitating its differentiation from the non-deuterated drug without significantly altering its chemical properties.
Synthetic Strategy
The synthesis of this compound is analogous to the established routes for Domperidone, which primarily involves the coupling of two key benzimidazolone intermediates. The key to synthesizing this compound is the use of a deuterated precursor for one of these intermediates. The overall retrosynthetic analysis is depicted below.
The general approach involves a three-stage process:
-
Synthesis of Intermediate 1: Preparation of the deuterated N-(3-halopropyl-d6)-2-benzimidazolone.
-
Synthesis of Intermediate 2: Preparation of N-(piperidin-4-yl)-6-chloro-2-benzimidazolone.
-
Coupling Reaction: Alkylation of Intermediate 2 with Intermediate 1 to yield this compound.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following sections provide detailed, albeit proposed, experimental procedures for the synthesis of this compound. These protocols are based on established methods for the non-deuterated analog and general knowledge of isotopic labeling.
Synthesis of Intermediate 1: 1-(3-Chloropropyl-d6)-1,3-dihydro-2H-benzimidazol-2-one
The synthesis of the deuterated intermediate is a critical step. A plausible route involves the reaction of 2-benzimidazolone with a deuterated 1-bromo-3-chloropropane.
Caption: Workflow for the synthesis of Intermediate 1.
Methodology:
-
To a solution of 2-benzimidazolone (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-3-chloropropane-d6 (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-chloropropyl-d6)-1,3-dihydro-2H-benzimidazol-2-one.
Synthesis of Intermediate 2: 5-Chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one
This intermediate is synthesized from commercially available starting materials.
Caption: Workflow for the synthesis of Intermediate 2.
Methodology:
-
A mixture of 1-ethoxycarbonyl-4-aminopiperidine (1.0 eq), 2,5-dichloronitrobenzene (1.1 eq), and potassium carbonate (2.0 eq) in toluene is refluxed for 6 hours.[1]
-
After cooling, the reaction mixture is washed with water.
-
The organic layer is concentrated, and methanol is added to precipitate the product.
-
The resulting intermediate is then subjected to reduction of the nitro group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation, followed by cyclization to form the benzimidazolone ring.
-
The ethoxycarbonyl protecting group is removed under acidic or basic conditions to yield 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one.
Final Coupling Reaction: Synthesis of this compound
The final step involves the alkylation of Intermediate 2 with the deuterated Intermediate 1.
Methodology:
-
A mixture of 1-(3-chloropropyl-d6)-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq), 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one (1.1 eq), sodium carbonate (2.0 eq), and a catalytic amount of potassium iodide in 4-methyl-2-pentanone is stirred and refluxed for 24 hours.[2]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and water is added.
-
The precipitated solid is filtered, washed with water, and dried.
Purification of this compound
Purification of the final product is crucial to ensure high purity for research applications. A two-step purification process is generally employed.
Column Chromatography
The crude this compound is purified by column chromatography over silica gel. A typical eluent system is a mixture of chloroform and methanol (e.g., 9:1 v/v).[2] The fractions containing the pure product are collected and the solvent is evaporated under reduced pressure.
Recrystallization
Further purification can be achieved by recrystallization. The residue obtained from column chromatography is dissolved in a minimal amount of hot N,N-dimethylformamide, and water is added dropwise until turbidity is observed. The mixture is then allowed to cool slowly to form crystals. Alternatively, recrystallization can be performed from 4-methyl-2-pentanone.[2] The purified crystals of this compound are collected by filtration, washed with a cold solvent, and dried under vacuum.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound. The yields are based on reported values for the non-deuterated synthesis and are provided as estimates.
Table 1: Summary of Materials and Expected Yields
| Step | Starting Material(s) | Product | Expected Yield (%) |
| 1 | 2-Benzimidazolone, 1-Bromo-3-chloropropane-d6 | 1-(3-Chloropropyl-d6)-1,3-dihydro-2H-benzimidazol-2-one | 70-80 |
| 2 | 1-Ethoxycarbonyl-4-aminopiperidine, 2,5-Dichloronitrobenzene | 5-Chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one | ~85 |
| 3 | Intermediate 1 (deuterated), Intermediate 2 | This compound (crude) | 80-90 |
| 4 | Crude this compound | Purified this compound | >99 (purity) |
Table 2: Analytical Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Molecular Formula | C22H18D6ClN5O2 | - |
| Molecular Weight | 431.95 g/mol | - |
| Purity (HPLC) | ≥ 99.0% | HPLC-UV |
| Isotopic Purity | ≥ 98% (d6) | Mass Spectrometry |
| Melting Point | Approx. 242-246 °C | Melting Point Apparatus |
| Solubility | Soluble in DMSO | - |
Expected Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Purity analysis of this compound can be performed using a reversed-phase HPLC method.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at approximately 284 nm.
-
Expected Retention Time: Dependent on the specific method, but should be consistent and well-resolved.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected [M+H]⁺: m/z 432.9 (due to the presence of 6 deuterium atoms).
-
Fragmentation: Collision-induced dissociation (CID) will produce characteristic fragment ions. The fragmentation pattern will be similar to that of non-deuterated Domperidone, but with mass shifts in fragments containing the deuterated propyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation.
-
¹H NMR: The proton NMR spectrum of this compound will be similar to that of Domperidone, with the notable absence of signals corresponding to the six protons on the propyl chain. The integration of the remaining proton signals should be consistent with the structure.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for all 22 carbon atoms. The signals for the deuterated carbons on the propyl chain will appear as multiplets with significantly reduced intensity due to C-D coupling.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound for research purposes. The proposed synthetic route, based on well-established chemical principles, offers a reliable pathway to obtain high-purity deuterated Domperidone. The provided analytical methods are essential for the characterization and quality control of the final product, ensuring its suitability for use as an internal standard in demanding research applications. Researchers should always adhere to appropriate laboratory safety practices when performing these chemical syntheses.
References
Domperidone-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Domperidone-d6 as an internal standard in the quantitative bioanalysis of domperidone, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction to Internal Standards in Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality control samples. Its purpose is to correct for the variability inherent in analytical procedures. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound for domperidone. SIL internal standards are considered the gold standard because they have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar ionization behavior allow for accurate correction of variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.
Domperidone: An Overview
Domperidone is a dopamine D2 receptor antagonist with antiemetic and gastroprokinetic properties. It is used to treat nausea, vomiting, and certain gastrointestinal motility disorders. Accurate quantification of domperidone in biological matrices like plasma is crucial for pharmacokinetic and bioequivalence studies.
Table 1: Physicochemical Properties of Domperidone
| Property | Value |
| Chemical Formula | C₂₂H₂₄ClN₅O₂ |
| Molecular Weight | 425.91 g/mol |
| CAS Number | 57808-66-9 |
| Appearance | White solid |
This compound: The Ideal Internal Standard
This compound is a deuterated form of domperidone, where six hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to domperidone but has a higher mass.
Table 2: Properties of this compound
| Property | Value |
| Chemical Formula | C₂₂H₁₈D₆ClN₅O₂ |
| Molecular Weight | 431.95 g/mol |
| CAS Number | 1329614-18-7 |
| Appearance | White solid |
The key to this compound's function lies in its mass difference. While it behaves identically to domperidone during chromatographic separation, it is distinguished by the mass spectrometer. This allows for simultaneous monitoring of both the analyte and the internal standard.
Mechanism of Action in LC-MS/MS
The use of this compound as an internal standard in an LC-MS/MS workflow is a powerful technique for achieving accurate and precise quantification of domperidone. The underlying principle is the correction of analytical variability by normalizing the response of the analyte to that of the co-eluting, isotopically labeled standard.
Caption: Workflow illustrating the role of this compound as an internal standard in an LC-MS/MS bioanalytical method.
Any loss of analyte during sample preparation (e.g., protein precipitation or liquid-liquid extraction) will be mirrored by a proportional loss of this compound. Similarly, any suppression or enhancement of the ionization of domperidone in the mass spectrometer's source will be matched by a similar effect on this compound. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, these variations are canceled out, leading to a robust and accurate measurement.
Representative Experimental Protocol
Sample Preparation
A protein precipitation method is commonly used for the extraction of domperidone from plasma.
Caption: A typical protein precipitation workflow for extracting domperidone from plasma.
Liquid Chromatography Conditions
Table 3: Representative Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A suitable gradient to achieve separation and co-elution |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions
Table 4: Representative Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Domperidone) | m/z 426.3 → 175.2[1][2][3] |
| MRM Transition (this compound) | m/z 432.3 → 175.2 (or other suitable product ion) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 - 200 ms |
The precursor ion for this compound is 6 Daltons higher than that of domperidone due to the six deuterium atoms. The product ion is often the same, as the fragmentation may occur in a part of the molecule that does not contain the deuterium labels.
Method Validation Parameters
A bioanalytical method using this compound as an internal standard would be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 5: Representative Method Validation Data
| Parameter | Typical Acceptance Criteria | Representative Value |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 15% |
| Stability | Analyte stable under various conditions | Stable |
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of domperidone by LC-MS/MS. Its mechanism of action is rooted in its isotopic relationship with the analyte, which allows it to mimic the behavior of domperidone throughout the analytical process. This ensures that any variability is compensated for, leading to highly accurate and precise quantification. The use of this compound is a critical component of a robust and reliable bioanalytical method, essential for supporting drug development and clinical research.
References
- 1. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Domperidone-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available high-purity Domperidone-d6, a crucial internal standard for the accurate quantification of domperidone in complex biological matrices. This document outlines key technical specifications from various suppliers, details a standard bioanalytical workflow, and offers a logical framework for selecting the most suitable supplier for your research needs.
Commercial Availability and Specifications of this compound
This compound (CAS No. 1329614-18-7) is a deuterated analog of Domperidone, a peripheral dopamine D2 receptor antagonist. The six deuterium atoms are typically located on the propyl linking group, providing a stable isotopic label for use in mass spectrometry-based assays.[1][2][3] Several commercial suppliers offer high-purity this compound for research purposes. The following tables summarize the available quantitative data to facilitate a comparative assessment.
| Supplier | Product Code | Purity (Chemical) | Isotopic Enrichment | Availability |
| GlpBio | GC47262 | >99.00%[4] | Information not readily available | In Stock |
| Clearsynth | CS-O-03072 | ≥90% (HPLC)[5] | Information not readily available | In Stock |
| Toronto Research Chemicals (TRC) (distributed by LGC Standards) | TRC-D531102 | >95% (HPLC)[6] | Information not readily available | In Stock |
| MedchemExpress | HY-B0411-S-d6 | Typically >98%[7][8] | Typically >98%[7][8] | In Stock |
| Daicel Pharma Standards | DCTI-A-165 | Information not readily available | Information not readily available | In Stock |
Table 1: Comparison of Chemical Purity and Isotopic Enrichment of this compound from Various Suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight |
| All Suppliers | 1329614-18-7 | C22H18D6ClN5O2 | ~431.95 g/mol |
Table 2: General Chemical Properties of this compound.
Experimental Protocol: Quantification of Domperidone in Human Plasma using this compound as an Internal Standard by LC-MS/MS
The following is a generalized protocol synthesized from various published methodologies for the bioanalysis of domperidone. Researchers should optimize and validate the method for their specific instrumentation and matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile (or methanol) to precipitate proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5-10 µL aliquot into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typical.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
3. Mass Spectrometry (MS/MS) Conditions
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor Ion → Product Ion):
-
Domperidone: m/z 426.2 → 175.1
-
This compound: m/z 432.2 → 175.1 (or other stable product ion)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of domperidone and a fixed concentration of this compound into blank plasma.
-
Analyze the calibration standards and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of domperidone to this compound against the concentration of domperidone.
-
Determine the concentration of domperidone in the unknown samples from the calibration curve.
Visualizing Workflows and Logical Relationships
Bioanalytical Workflow for Domperidone Quantification
The following diagram illustrates the key steps in the bioanalytical method described above.
Caption: Bioanalytical workflow for domperidone quantification.
Supplier Selection Workflow
This diagram provides a logical approach for selecting a commercial supplier of high-purity this compound.
Caption: Workflow for selecting a this compound supplier.
This technical guide is intended to serve as a valuable resource for researchers utilizing this compound. For the most accurate and up-to-date information, it is always recommended to consult the specific product documentation provided by the chosen supplier.
References
- 1. EP3644995A1 - Deuterated domperidone compositions, methods, and preparation - Google Patents [patents.google.com]
- 2. CN108697700A - Deuterated domperidone composition and method for treating disorders - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. glpbio.com [glpbio.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | CAS 1329614-18-7 | LGC Standards [lgcstandards.com]
- 7. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Domperidone-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Domperidone-d6, a deuterated analog of Domperidone, widely utilized as an internal standard in bioanalytical studies. This document outlines its core physicochemical properties, a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, and a visual representation of the analytical workflow.
Core Data Presentation
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Parameter | Value | References |
| CAS Number | 1329614-18-7 | [1][2][3] |
| Molecular Formula | C₂₂H₁₈D₆ClN₅O₂ | [2][3] |
| Molecular Weight | 431.95 g/mol | [1][2][3] |
| Appearance | White solid | [1] |
| Application | Labeled internal standard for the quantification of Domperidone by GC- or LC-mass spectrometry. | [4] |
| Storage | 2-8°C | [1] |
Experimental Protocol: Quantification of Domperidone in Human Plasma using LC-MS/MS
The following is a representative, detailed methodology for the determination of domperidone in human plasma, employing this compound as an internal standard. This protocol is synthesized from established bioanalytical methods.
1. Materials and Reagents
-
Domperidone reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
2. Preparation of Stock and Working Solutions
-
Domperidone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Domperidone in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Domperidone stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent.
3. Sample Preparation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Domperidone: m/z 426.2 → 175.1
-
This compound: m/z 432.2 → 175.1 (Note: The precursor ion reflects the addition of 6 Daltons from deuterium labeling, while the product ion may be the same as the unlabeled compound if the deuterium atoms are not in the fragmented portion).
-
5. Data Analysis
-
Quantification is based on the ratio of the peak area of Domperidone to the peak area of the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of Domperidone in the unknown samples is determined from the calibration curve.
Workflow Visualization
The following diagram illustrates the key stages of the bioanalytical workflow for the quantification of domperidone using this compound as an internal standard.
Caption: Bioanalytical workflow for domperidone quantification.
References
An In-depth Technical Guide to the Isotopic Purity Assessment of Domperidone-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies employed to assess the isotopic purity of Domperidone-d6, a deuterated analogue of Domperidone. The isotopic purity of such labeled compounds is a critical parameter, particularly when they are utilized as internal standards in quantitative bioanalytical studies.[1][2] High isotopic enrichment ensures the accuracy and reliability of pharmacokinetic and metabolic profiling.[2] The primary analytical techniques for this assessment are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Core Analytical Methodologies
The determination of isotopic purity for deuterated compounds like this compound involves a multi-pronged approach to confirm both the degree of deuterium incorporation and the specific positions of the labels.[1]
-
Mass Spectrometry (MS): This is the principal technique for quantifying the isotopic distribution of the molecule. By analyzing the mass-to-charge (m/z) ratio of the parent ion, the relative abundance of the desired deuterated species (d6) versus its less-deuterated (d0 to d5) and potentially over-labeled counterparts can be determined. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently used for its high sensitivity and selectivity.[3][4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structural integrity and the precise location of the deuterium atoms within the molecule.[1] While ¹H-NMR can indicate the absence of protons at specific sites, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing unambiguous confirmation of the labeling positions.[7]
Experimental Protocols
Isotopic Purity Assessment by LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for analyzing the isotopic distribution of this compound. The parameters are based on established methods for the quantification of Domperidone.[3][4][5][6][8]
Objective: To separate this compound from potential impurities and to obtain a mass spectrum of the parent ion cluster to calculate isotopic enrichment.
a) Sample Preparation:
-
Accurately weigh a reference standard of this compound.
-
Prepare a stock solution by dissolving the standard in a suitable organic solvent (e.g., Methanol or DMSO).[4][9]
-
Perform serial dilutions from the stock solution to create a working solution of appropriate concentration (e.g., 1 µg/mL) using the initial mobile phase composition.
b) Chromatographic Conditions: The goal of the chromatographic separation is to ensure the analyte peak is sharp and free from co-eluting interferences.
| Parameter | Specification |
| LC System | Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) System[5][10] |
| Column | Reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[5] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[4] |
| Gradient | Isocratic or gradient elution suitable to achieve a retention time of 2-4 minutes.[4] |
| Flow Rate | 0.3 - 0.5 mL/min[4][5] |
| Column Temp. | 25 - 40 °C |
| Injection Vol. | 5 - 10 µL |
c) Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[5]
-
Scan Mode: Full scan acquisition over a mass range that includes the entire isotopic cluster of this compound (e.g., m/z 425-440). The theoretical monoisotopic mass of unlabeled Domperidone (C₂₂H₂₄ClN₅O₂) is approximately 425.16 g/mol .[11] The d6 variant (C₂₂H₁₈D₆ClN₅O₂) has a mass of approximately 431.20 g/mol .
-
Data Acquisition: Record the full scan mass spectrum of the eluting peak corresponding to this compound.
-
Data Analysis: Integrate the ion intensities for each peak in the isotopic cluster (from d0 to d6 and higher). Calculate the percentage of each isotopic species relative to the sum of all species in the cluster.
Structural Confirmation by NMR Spectroscopy
Objective: To verify the positions of deuterium incorporation.
a) ¹H-NMR (Proton NMR):
-
Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).[9]
-
Acquire a standard ¹H-NMR spectrum.
-
Analysis: Compare the spectrum to that of an unlabeled Domperidone standard. The signals corresponding to the protons on the six deuterated positions (typically on the propyl chain) should be absent or significantly diminished, confirming successful substitution.
b) ²H-NMR (Deuterium NMR):
-
Dissolve the this compound sample in a non-deuterated solvent (e.g., pure DMSO or CHCl₃).[7]
-
Acquire the ²H-NMR spectrum.
-
Analysis: The spectrum should show signals with chemical shifts corresponding to the deuterated positions. This provides direct evidence of the labeling sites.[7]
Data Presentation
Quantitative data from the isotopic purity analysis should be summarized for clarity.
Table 1: Representative Isotopic Distribution of this compound by HR-MS
| Isotopic Species | Notation | Theoretical m/z (M+H)⁺ | Measured Relative Abundance (%) |
| Unlabeled | d0 | 426.17 | < 0.1 |
| 1 Deuterium | d1 | 427.17 | < 0.1 |
| 2 Deuterium | d2 | 428.18 | 0.1 |
| 3 Deuterium | d3 | 429.18 | 0.3 |
| 4 Deuterium | d4 | 430.19 | 0.5 |
| 5 Deuterium | d5 | 431.19 | 1.0 |
| 6 Deuterium | d6 | 432.20 | 98.0 |
| 7 Deuterium | d7 | 433.21 | < 0.1 |
| Isotopic Purity (d6) | 98.0% |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary by synthesis batch.
Visualization of Workflows and Logic
Diagrams created using the DOT language provide a clear visual representation of the analytical processes.
Caption: Overall workflow for the isotopic purity assessment of this compound.
Caption: Detailed experimental workflow for the LC-MS/MS analysis.
Caption: Logical flow for calculating isotopic purity from mass spectrometry data.
Conclusion
The robust assessment of isotopic purity is fundamental to validating this compound as a reliable internal standard for quantitative analysis. A combined strategy utilizing high-resolution mass spectrometry for accurate quantification of isotopic distribution and NMR spectroscopy for positional verification provides a comprehensive and definitive evaluation.[1] Adherence to detailed and validated protocols ensures that the isotopic purity data is accurate, reproducible, and fit for purpose in demanding research and drug development settings.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of domperidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. jchr.org [jchr.org]
- 11. Domperidone | CAS 57808-66-9 | LGC Standards [lgcstandards.com]
Interpreting the Certificate of Analysis for Domperidone-d6: A Technical Guide
An in-depth technical guide or whitepaper on the core.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to interpret the Certificate of Analysis (CoA) for Domperidone-d6. A CoA is a critical document that guarantees the identity, purity, and quality of a compound. Understanding its components is essential for ensuring the reliability and reproducibility of experimental results.
Certificate of Analysis: Summary Data
The CoA provides a batch-specific summary of quality control testing. The following tables represent typical data for a batch of this compound.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound |
| Catalogue Number | CAT-12345 |
| Batch Number | BATCH-202511A |
| Molecular Formula | C₂₂H₁₈D₆ClN₅O₂ |
| Molecular Weight | 431.96 g/mol |
| CAS Number | 1189984-77-5 |
| Storage Condition | -20°C, Protect from light, Hygroscopic |
| Retest Date | November 2027 |
Table 2: Quantitative and Qualitative Analysis
| Test | Method | Specification | Result |
| Appearance | Visual | White to Off-White Solid | Conforms |
| Identity | ¹H-NMR | Conforms to Structure | Conforms |
| Identity | MS (ESI+) | [M+H]⁺ = 432.2 ± 0.5 amu | 432.2 amu |
| Chemical Purity | HPLC (UV) | ≥ 98.0% (at 280 nm) | 99.5% |
| Isotopic Purity | MS (ESI+) | ≥ 99 atom % D | 99.6 atom % D |
| Water Content | Karl Fischer | ≤ 1.0% | 0.15% |
| Residual Solvents | GC-HS | Meets USP <467> Requirements | Conforms |
Detailed Interpretation of Analytical Tests
Appearance
This is a basic physical inspection to ensure the material is in its expected form and color, ruling out gross degradation or contamination.
Identity (¹H-NMR and MS)
-
¹H-NMR (Proton Nuclear Magnetic Resonance): This test confirms the chemical structure. For this compound, the spectrum is compared to a reference standard. Key indicators are the expected chemical shifts and the significant reduction or absence of proton signals at the sites of deuterium incorporation on the piperidine ring, confirming the d6 labeling.
-
MS (Mass Spectrometry): This confirms the molecular weight. The [M+H]⁺ peak (the molecule with an extra proton) should correspond to the deuterated form. A result of 432.2 amu confirms the mass of the d6 isotopologue, as the non-deuterated version would be approximately 426.2 amu.
Chemical Purity (HPLC)
High-Performance Liquid Chromatography (HPLC) separates the main compound from any impurities. The area of the this compound peak relative to the total area of all peaks gives the chemical purity. A result of 99.5% indicates a very low level of process-related or degradation impurities.
Isotopic Purity (MS)
This crucial parameter for a stable-labeled internal standard measures the percentage of molecules that contain the desired number of deuterium atoms. It is determined by comparing the mass spectrum intensity of the d6 isotopologue (m/z 432.2) against the intensities of other isotopologues (d0 to d5). A value of 99.6 atom % D indicates that the vast majority of the molecules are the desired d6 version, which is critical for quantitative mass spectrometry-based assays.
Water Content (Karl Fischer)
The Karl Fischer titration method quantifies the amount of water in the sample. Low water content is important as excess moisture can promote degradation and affect accurate weighing.
Residual Solvents (GC-HS)
Gas Chromatography-Headspace analysis detects and quantifies volatile solvents remaining from the synthesis and purification processes. Conformance to USP <467> ensures that solvent levels are below thresholds considered safe.
Experimental Protocols
HPLC for Chemical Purity
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Methanol
Mass Spectrometry for Identity and Isotopic Purity
-
Instrument: Quadrupole Time-of-Flight Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Infusion Flow Rate: 5 µL/min
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Scan Range: m/z 100-600
-
Sample Preparation: 0.1 mg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid
¹H-NMR for Identity
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d6
-
Temperature: 25°C
-
Method: A standard proton experiment is run, acquiring 16 scans. The resulting spectrum is processed and compared to a reference spectrum of Domperidone to confirm structural integrity and verify the absence of signals at the deuterated positions.
Visualization of Workflows and Structures
The following diagrams illustrate key logical and structural concepts related to the analysis of this compound.
Solubility of Domperidone-d6 in different organic solvents
An In-Depth Technical Guide to the Solubility of Domperidone-d6 in Organic Solvents
Introduction
This compound is the deuterated form of Domperidone, a peripheral dopamine D2 receptor antagonist widely used as an antiemetic and prokinetic agent.[1][2] As with any active pharmaceutical ingredient (API), understanding its solubility characteristics is fundamental for drug development, formulation, and in vitro/in vivo testing. Domperidone itself is classified as a Biopharmaceutical Classification System (BCS) Class II drug, indicating low aqueous solubility and high permeability.[3][4] This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, based on available data for Domperidone. The solubility of a deuterated compound is generally expected to be very similar to its non-deuterated counterpart.
This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual workflows to aid in laboratory procedures.
Quantitative Solubility Data
The solubility of Domperidone has been determined in a range of organic solvents. While specific quantitative data for this compound is limited, the data for Domperidone provides a strong and reliable proxy. The following table summarizes the available solubility data.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Temperature (°C) | Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~ 48 | 112.7 | 25 | - | [5] |
| Dimethyl Sulfoxide (DMSO) | ~ 10 | - | - | - | [6] |
| N,N-Dimethylformamide (DMF) | ~ 10 | - | - | Sparingly soluble (maleate salt) | [6][7] |
| N,N-Dimethylacetamide (DMA) | > DMSO | - | 5 - 45 | Highest solubility in a study of 12 solvents | [8] |
| Ethanol | ~ 1 | 2.3 | 25 | Slightly soluble | [5] |
| Methanol | - | - | - | Slightly soluble | [7][9] |
| Dichloromethane-Methanol (1:1) | > 1 | - | - | Used to prepare a 1 mg/mL solution | [9] |
| Acetone | - | - | - | Very slightly soluble | [9] |
| Water | Insoluble / ~0.005 | - | 37 | pH-dependent; solubility decreases with increasing pH | [5][10] |
Experimental Protocols for Solubility Determination
The accurate determination of solubility is critical. The "shake-flask" method is the gold standard for equilibrium solubility measurement due to its reliability, particularly for poorly soluble compounds.[11][12]
Shake-Flask Method for Equilibrium Solubility
This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.
Materials and Equipment:
-
This compound (solid form)
-
Selected organic solvent(s)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-determined volume of the selected organic solvent in a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12] Preliminary studies can determine the minimum time required to reach equilibrium.[13]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.[14] To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a chemically resistant syringe filter (e.g., PTFE).
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared for accurate quantification.[15]
-
Calculation: Calculate the solubility by taking the dilution factor into account. The experiment should be performed in triplicate to ensure reproducibility.
Visualizations
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Measurement Method.
Logical Relationships: Factors Influencing Solubility
The solubility of a compound like this compound is not an intrinsic constant but is influenced by several physicochemical factors. The diagram below outlines these relationships.
Caption: Key Factors Influencing the Solubility of this compound.
References
- 1. This compound | 1329614-18-7 [chemicalbook.com]
- 2. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility Enhancement of Domperidone by Solvent Change In situ Micronization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. drugfuture.com [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to the Long-Term Storage of Domperidone-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended long-term storage conditions for Domperidone-d6, a deuterated analog of Domperidone. As a stable isotope-labeled internal standard, maintaining the chemical and isotopic integrity of this compound is paramount for its use in quantitative analytical studies. This document synthesizes available data on storage, stability, and degradation pathways to inform best practices in the laboratory.
Recommended Long-Term Storage Conditions
The primary recommendation for the long-term storage of this compound is refrigeration. Specific supplier guidance and general recommendations from safety data sheets (SDS) are summarized below.
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C (Refrigerator) | Clearsynth Product Information[1] |
| Cool, well-ventilated place | Domperidone maleate Assay Standard SDS[2] | |
| Store locked up | Domperidone maleate Assay Standard SDS[2] | |
| Container | Tightly closed container | Domperidone maleate Assay Standard SDS[2] |
| Environment | Dry place | Domperidone maleate Assay Standard SDS[2] |
It is crucial to refer to the Certificate of Analysis (CoA) provided by the specific supplier for the most accurate and lot-specific storage information[2][3].
Stability Profile of Deuterated Compounds
Deuterated compounds, such as this compound, often exhibit enhanced metabolic and chemical stability compared to their non-deuterated counterparts. This phenomenon, known as the kinetic isotope effect, is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. A higher energy input is required to break the C-D bond, which can slow down degradation reactions.
While specific long-term stability studies on this compound are not publicly available, the general principles of deuterated drug stability suggest a lower propensity for degradation under recommended storage conditions. However, potential degradation pathways observed for Domperidone should be considered for its deuterated analog.
Degradation Pathways and Forced Degradation Studies of Domperidone
Forced degradation studies on Domperidone provide valuable insights into its potential degradation products and pathways, which are presumed to be similar for this compound. These studies subject the molecule to harsh conditions to accelerate degradation and identify potential impurities that could arise during storage or processing.
Table 2: Summary of Forced Degradation Studies on Domperidone
| Stress Condition | Degradation Observed | Degradation Products Identified | Reference |
| Acidic Hydrolysis | Significant degradation | Two degradants (DP-ISO1 and DP-ISO2) with an additional chloro group. | [4] |
| Basic Hydrolysis | No degradation observed | Not applicable | [4] |
| Oxidative (H₂O₂) | 13.7% degradation | One degradant (DP-OX), identified as a previously known impurity (Impurity C). | [4] |
| Thermal | Stable | No degradation products formed. | [4] |
| Photolytic (UV light) | Stable in solution and solid states | No degradation products formed. | [4] |
It is important to note that these studies were performed on the non-deuterated Domperidone. The rate of degradation for this compound may differ due to the kinetic isotope effect.
Experimental Protocols
Detailed methodologies for the key experiments cited in the degradation studies of Domperidone are essential for researchers looking to replicate or adapt these studies for this compound.
Forced Degradation Study Protocol (Adapted from[4])
-
Stock Solution Preparation: A stock solution of Domperidone is prepared in a suitable solvent (e.g., methanol).
-
Acid Degradation: The stock solution is treated with an acid (e.g., 1N HCl) and heated. Samples are withdrawn at various time points, neutralized, and analyzed.
-
Base Degradation: The stock solution is treated with a base (e.g., 1N NaOH) and heated. Samples are withdrawn, neutralized, and analyzed.
-
Oxidative Degradation: The stock solution is treated with hydrogen peroxide (e.g., 30% H₂O₂) at room temperature. Samples are withdrawn at different intervals and analyzed.
-
Thermal Degradation: The solid drug is kept in a hot air oven at a specified temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: The drug solution and solid drug are exposed to UV light.
-
Analysis: All samples are analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent drug from its degradation products.
Stability-Indicating HPLC Method (General Parameters)
A robust stability-indicating HPLC method is crucial for separating and quantifying Domperidone and its degradation products. While specific parameters vary, a typical method would involve:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Domperidone and its degradation products have significant absorbance (e.g., 285 nm).
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Visualizations
The following diagrams illustrate the degradation pathways of Domperidone and a general workflow for stability testing.
Caption: Degradation pathways of Domperidone under stress conditions.
Caption: A logical workflow for conducting stability testing of this compound.
Conclusion
References
Domperidone-d6: A Technical Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data, handling precautions, and relevant biological pathways for Domperidone-d6. The information is intended to support researchers and drug development professionals in the safe and effective use of this compound in a laboratory setting.
Safety Data Sheet (SDS) Summary
The following tables summarize the key quantitative and qualitative safety data for this compound, compiled from various supplier safety data sheets.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1329614-18-7 | Multiple SDS |
| Molecular Formula | C₂₂H₁₈D₆ClN₅O₂ | Multiple SDS |
| Molecular Weight | 432.0 g/mol | Multiple SDS |
| Appearance | Solid | Multiple SDS |
| Solubility | Water: < 0.1 g/l | EDQM SDS[1] |
Hazard Identification and Classification
| Hazard Classification | Rating/Statement | System/Source |
| GHS Classification | Reproductive toxicity, Category 2 | ECHEMI SDS[2] |
| Hazard Statements | H361: Suspected of damaging fertility or the unborn child. H302: Harmful if swallowed. | EDQM SDS[1] |
| Signal Word | Warning | Fisher Scientific SDS[3] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS[4] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS[4] |
Note: Classifications may vary slightly between suppliers.
Handling and Safety Precautions
Proper handling of this compound is crucial to ensure personnel safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[2]
-
Skin Protection: Impervious clothing, such as a lab coat, and protective gloves (e.g., nitrile).[2]
-
Respiratory Protection: Not typically required under normal use with adequate ventilation. If dust formation is likely, a NIOSH-approved respirator may be necessary.[5]
Engineering Controls
-
Work in a well-ventilated area.[6]
-
For procedures with a potential for aerosol or dust generation, use a chemical fume hood.[7]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid discharge into the environment.[6] For deuterated compounds, it is generally recommended to treat them as chemical waste and dispose of them through a certified hazardous waste disposal company.[10]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following provides a standardized methodology for a sub-chronic oral toxicity study in rodents, based on OECD Guideline 408. This can be adapted for the evaluation of this compound.
Sub-Chronic 90-Day Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)
Objective: To determine the potential adverse effects of repeated oral administration of a test substance over a 90-day period.[2][4]
Test System:
-
Species: Rat (preferred)[4]
-
Number of Animals: At least 10 males and 10 females per dose group.[4]
-
Housing: Housed in appropriate conditions with controlled temperature (22 ± 3°C), humidity, and a 12-hour light/dark cycle.[5]
Methodology:
-
Dose Groups: At least three dose levels of the test substance and a control group. A high dose that produces toxicity but not death, a low dose that produces no observable toxic effects, and an intermediate dose.[4]
-
Administration: The test substance is administered orally, typically by gavage or mixed in the diet/drinking water, once daily for 90 consecutive days.[12]
-
Observations:
-
Pathology:
Signaling Pathways and Experimental Workflows
Domperidone's Mechanism of Action: Dopamine Receptor Antagonism
Domperidone primarily acts as a peripheral antagonist of the dopamine D2 and D3 receptors. This antagonism in the gastrointestinal tract increases motility, while its action in the chemoreceptor trigger zone of the brainstem leads to its antiemetic effects.
Caption: Domperidone's primary mechanism of action as a dopamine D2/D3 receptor antagonist.
Involvement in JAK2-STAT3 Signaling Pathway
Recent research has indicated that domperidone can also modulate the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is implicated in cell survival and proliferation.[3] Domperidone has been shown to suppress the phosphorylation of JAK2 and STAT3.
Caption: Domperidone's inhibitory effect on the JAK2-STAT3 signaling pathway.
General Laboratory Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling a chemical compound like this compound in a research laboratory, from procurement to disposal.
Caption: A typical laboratory workflow for handling chemical compounds.
References
- 1. oecd.org [oecd.org]
- 2. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. afd.calpoly.edu [afd.calpoly.edu]
- 7. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 8. iccffeed.org [iccffeed.org]
- 9. Pan-D Capsule - Uses, Side Effects, Composition, Dosage & Price [pacehospital.com]
- 10. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Domperidone Induces Apoptosis through Suppression of STAT3 Signaling in Human Renal Cancer Caki-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Domperidone in Human Plasma using a Validated LC-MS/MS Method with Domperidone-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Domperidone in human plasma. The method utilizes Domperidone-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for a fast and efficient workflow suitable for high-throughput analysis in clinical research and pharmacokinetic studies. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity over a clinically relevant concentration range.
Introduction
Domperidone is a dopamine D2 receptor antagonist that is widely used as an antiemetic and prokinetic agent. Monitoring its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is the gold standard as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This document provides a detailed protocol for the determination of Domperidone in human plasma using a validated LC-MS/MS method.
Experimental Workflow
Figure 1: A schematic overview of the LC-MS/MS analytical workflow.
Materials and Methods
Reagents and Chemicals
-
Domperidone reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatography: Waters ACQUITY UPLC I-Class System or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[1][2]
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Flow Rate | 0.45 mL/min[1][2] |
| Gradient | See Table 2 |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
| Run Time | 2.5 minutes |
Table 2: Gradient Elution Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 1.5 | 5 | 95 |
| 2.0 | 5 | 95 |
| 2.1 | 95 | 5 |
| 2.5 | 95 | 5 |
Table 3: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Domperidone | 426.2 | 175.1[4][5] | 35 | 20 |
| This compound | 432.2 | 175.1 | 35 | 20 |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Domperidone and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Domperidone stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 20, 50 ng/mL) and QC samples (e.g., Low, Mid, High).
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL this compound) to each tube (except for double blanks) and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[1][3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Add 100 µL of mobile phase A (0.1% formic acid in water) and mix well.
-
Inject 5 µL of the final mixture into the LC-MS/MS system.
Results and Discussion
Method Validation Summary
The developed method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio >10 and acceptable precision and accuracy.
Table 5: Calibration Curve Summary
| Parameter | Result |
| Concentration Range | 0.1 - 50 ng/mL |
| Regression Equation | y = ax + b |
| Correlation Coefficient (r²) | >0.995 |
| Weighting | 1/x² |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, Low, Mid, and High). The results, summarized in Table 6, are within the acceptable limits of ±15% (±20% for LLOQ).
Table 6: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 8.5 | -5.2 to 6.8 | ≤ 10.2 | -7.5 to 8.1 |
| Low QC | 0.3 | ≤ 6.1 | -3.1 to 4.5 | ≤ 7.8 | -4.9 to 5.3 |
| Mid QC | 15 | ≤ 4.5 | -2.5 to 3.1 | ≤ 5.9 | -3.2 to 4.0 |
| High QC | 40 | ≤ 3.8 | -1.9 to 2.7 | ≤ 5.1 | -2.8 to 3.5 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations. The extraction recovery for Domperidone was consistent across the concentration range. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects observed.
Table 7: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 92.5 | 98.7 |
| Mid QC | 15 | 94.1 | 101.2 |
| High QC | 40 | 93.7 | 99.5 |
Conclusion
This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Domperidone in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it ideal for high-throughput bioanalysis. The use of this compound as an internal standard ensures the accuracy and robustness of the method. The validation results demonstrate that the method meets the requirements for use in clinical and pharmacokinetic studies.
References
- 1. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 5. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Domperidone-d6 in Advancing Pharmacokinetic Studies of Domperidone
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Domperidone is a peripherally selective dopamine D2-receptor antagonist widely used for its prokinetic and antiemetic properties. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing dosing regimens and ensuring patient safety. The use of stable isotope-labeled internal standards, such as Domperidone-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the accurate quantification of domperidone in biological matrices. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of domperidone, aimed at researchers, scientists, and professionals in drug development.
Stable isotope-labeled compounds like this compound are ideal internal standards because they share near-identical physicochemical properties with the unlabeled drug (analyte). This co-elution during chromatography and similar ionization efficiency in the mass spectrometer allows for precise correction of variations that can occur during sample preparation and analysis, leading to highly accurate and reproducible results.[1]
Application Notes
The primary application of this compound is as an internal standard (IS) in the quantitative analysis of domperidone in biological samples, typically plasma, for pharmacokinetic and bioequivalence studies.[2] The use of a stable isotope-labeled internal standard is a robust method to account for potential matrix effects and variations in instrument response.
Key Advantages of Using this compound:
-
High Accuracy and Precision: Minimizes variability in sample preparation and instrument analysis.
-
Reduced Matrix Effects: Co-elution with the analyte helps to compensate for ion suppression or enhancement.
-
Improved Method Robustness: Leads to more reliable and reproducible pharmacokinetic data.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of domperidone from various studies. These values can vary depending on the formulation, dosage, and patient population.
Table 1: Pharmacokinetic Parameters of Domperidone in Healthy Volunteers
| Parameter | Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Test | 10 mg tablet | 10 mg | 17.13 ± 9.62 | 0.87 ± 0.58 | 73.12 ± 43.37 (AUC0-t) | - | [3] |
| Reference | 10 mg tablet | 10 mg | 17.67 ± 7.97 | 0.89 ± 0.33 | 71.45 ± 35.41 (AUC0-t) | - | [3] |
| Test (Micronized) | 20 mg tablet | 20 mg | 78.32 ± 23.30 | 0.80 ± 0.15 | 510.55 ± 24.25 (AUC0-t) | 4.21 - 5.02 | |
| Reference (Conventional) | 20 mg tablet | 20 mg | 73.17 ± 21.55 | 0.80 ± 0.04 | 488.05 ± 33.52 (AUC0-t) | 4.21 - 5.02 | |
| Oral Solution | 20 mg | 20 mg | 20.7 | 0.6 | - | 12.6 - 16.0 | [4] |
| Base Tablet | 20 mg | 20 mg | 18.8 | 0.9 | - | 12.6 - 16.0 | [4] |
| Maleate Tablet | 20 mg | 20 mg | 15.0 | 1.2 | - | 12.6 - 16.0 | [4] |
Table 2: LC-MS/MS Method Parameters for Domperidone Quantification using this compound
| Parameter | Value | Reference |
| Internal Standard | This compound | [2] |
| Mass Spectrometer | Triple Quadrupole | [2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |
| MRM Transition (Domperidone) | m/z 426.2 → 175.2 | [2] |
| MRM Transition (this compound) | m/z 432.2 → 181.2 | [2] |
| Linearity Range | 0.10 - 30.00 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | [2] |
Experimental Protocols
A typical pharmacokinetic study of domperidone using this compound as an internal standard involves the following steps:
1. Study Design and Dosing
A randomized, single-dose, crossover study design is often employed for bioequivalence studies.[3] Healthy volunteers are administered a single oral dose of the domperidone formulation. A washout period of at least one week is maintained between study periods.
2. Blood Sample Collection
Blood samples are collected from subjects at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours). The samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
3. Plasma Sample Preparation
A protein precipitation method is commonly used for sample extraction:
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound internal standard solution.
-
Add a protein precipitating agent, such as methanol containing 0.1% formic acid.[5]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The prepared samples are analyzed using a validated LC-MS/MS method.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation (e.g., Xterra MS C18, 2.1 x 150 mm, 5.0 µm).[5]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is common.[5]
-
Flow Rate: A typical flow rate is around 0.30 mL/min.[5]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization in the positive ion mode (ESI+) is used.
-
Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for domperidone (m/z 426.2 → 175.2) and this compound (m/z 432.2 → 181.2) are monitored.[2]
-
5. Pharmacokinetic Data Analysis
The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.
Visualizations
Figure 1: Simplified mechanism of action of domperidone.
Figure 2: Experimental workflow for a domperidone pharmacokinetic study.
References
- 1. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioeqivalence assessment of two domperidone 1 tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Domperidone-d6 as an Internal Standard for Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Domperidone is a peripherally selective dopamine D2 receptor antagonist widely used for its prokinetic and antiemetic properties. Establishing the bioequivalence of generic formulations of domperidone to a reference product is a critical step in their regulatory approval. This process ensures that the generic drug exhibits a comparable rate and extent of absorption, and thus similar therapeutic efficacy and safety, to the innovator product.
A key component of a robust bioequivalence study is the use of a suitable internal standard (IS) in the analytical method for the quantification of the drug in biological matrices. An ideal internal standard should be chemically similar to the analyte, exhibit similar extraction and chromatographic behavior, and not be present endogenously. Domperidone-d6, a deuterated analog of domperidone, is an excellent choice for an internal standard in bioequivalence studies of domperidone due to its chemical and physical similarity, which allows for accurate and precise quantification by correcting for variability during sample preparation and analysis.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in bioequivalence studies of domperidone, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Bioanalytical Method Validation using this compound
A validated bioanalytical method is essential for the reliable determination of domperidone concentrations in plasma samples. The use of this compound as an internal standard is integral to achieving the required precision and accuracy.
Table 1: Summary of LC-MS/MS Method Parameters for Domperidone Quantification using this compound
| Parameter | Details |
| Analyte | Domperidone |
| Internal Standard (IS) | This compound |
| Biological Matrix | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction or Protein Precipitation |
| Chromatographic Separation | Reversed-phase C18 column |
| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic acid) |
| Detection | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Domperidone) | m/z 426.2 → 175.2[1] |
| MRM Transition (this compound) | m/z 432.2 → 181.2[1] |
| Linearity Range | 0.10 - 30.00 ng/mL[1] |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL[1] |
| Intra-assay Precision (CV%) | 1.4% - 11.8%[1] |
| Inter-assay Precision (CV%) | 2.5% - 10.4%[1] |
| Intra-assay Accuracy (%) | -17.6% to 5.9%[1] |
| Inter-assay Accuracy (%) | -9.5% to 3.4%[1] |
Experimental Protocols
Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether)[1].
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 5 µm)[1].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Develop a suitable gradient program to achieve good separation of domperidone and this compound from endogenous plasma components.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM):
-
Data Acquisition and Processing: Use appropriate software to acquire and process the data, calculating the peak area ratio of domperidone to this compound for quantification.
Bioequivalence Study Design and Data Presentation
A typical bioequivalence study for domperidone is a randomized, open-label, two-period, two-sequence, single-dose, crossover study conducted in healthy adult volunteers under both fasting and fed conditions.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Bioequivalence of 2 Oral Formulations of Domperidone After Single-Dose Administration in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalence study of domperidone dry suspension in healthy Chinese subjects under fasted and fed conditions: An open-label, randomized, single-dose, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Domperidone in Human Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of domperidone in human plasma. The protocol utilizes Domperidone-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A streamlined protein precipitation procedure allows for rapid sample preparation, making this method ideal for high-throughput bioanalytical laboratories and pharmacokinetic studies. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Domperidone is a dopamine antagonist widely used as an antiemetic and prokinetic agent. Accurate and reliable quantification of domperidone in biological matrices is crucial for pharmacokinetic and bioequivalence studies in drug development. This UPLC-MS/MS method provides a rapid, sensitive, and specific workflow for the determination of domperidone in human plasma, addressing the need for efficient bioanalysis in research and clinical trial settings.
Experimental Workflow
Caption: UPLC-MS/MS workflow for domperidone analysis.
Experimental Protocols
Materials and Reagents
-
Domperidone reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
-
Thaw human plasma samples and standards at room temperature.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in 50% methanol).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC Conditions
| Parameter | Value |
| System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
MS/MS Conditions
| Parameter | Value |
| System | Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Domperidone | 426.2 | 175.1 | 30 | 25 |
| This compound | 432.2 | 175.1 | 30 | 25 |
Quantitative Data Summary
Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | r² |
| Domperidone | 0.1 - 100 | > 0.995 |
Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low | 0.3 | < 10 | < 10 | 90 - 110 |
| Medium | 10 | < 10 | < 10 | 90 - 110 |
| High | 80 | < 10 | < 10 | 90 - 110 |
Logical Relationship of Method Components
Caption: Inter-relationship of analytical components.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of domperidone in human plasma. The use of a deuterated internal standard and a simple protein precipitation protocol ensures high accuracy and throughput. This method is well-suited for supporting pharmacokinetic studies and other clinical research applications requiring the precise measurement of domperidone.
Application Notes and Protocols for Matrix-Matched Calibration Curves with Domperidone-d6
FOR RESEARCH USE ONLY
Introduction
Domperidone is a peripherally selective dopamine D2-receptor antagonist that does not readily cross the blood-brain barrier. It is widely used as an antiemetic and prokinetic agent. Accurate and precise quantification of domperidone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Domperidone-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays. This approach minimizes variability introduced during sample preparation and analysis.
Matrix effects, caused by co-eluting endogenous components in the biological sample, can significantly impact the accuracy and reproducibility of LC-MS/MS assays by causing ion suppression or enhancement. To mitigate these effects, the use of matrix-matched calibration curves is highly recommended. This involves preparing the calibration standards in the same biological matrix as the unknown samples, thereby ensuring that the standards and the samples are subjected to similar matrix effects.
These application notes provide a detailed protocol for the preparation and use of matrix-matched calibration curves for the quantification of domperidone in human plasma using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize typical concentration ranges for calibration standards and quality control (QC) samples for the analysis of domperidone in human plasma.
Table 1: Matrix-Matched Calibration Curve Standards
| Calibration Level | Domperidone Concentration (ng/mL) |
| LLOQ | 0.2 |
| CAL 2 | 0.5 |
| CAL 3 | 1.0 |
| CAL 4 | 5.0 |
| CAL 5 | 10.0 |
| CAL 6 | 25.0 |
| CAL 7 | 50.0 |
| ULOQ | 100.0 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Quality Control Sample Concentrations
| QC Level | Domperidone Concentration (ng/mL) |
| LQC | 0.6 |
| MQC | 8.0 |
| HQC | 80.0 |
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Experimental Protocols
Materials and Reagents
-
Domperidone reference standard
-
This compound internal standard
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
Stock and Working Solutions Preparation
-
Domperidone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of domperidone reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Domperidone Working Solutions: Prepare a series of working solutions by serially diluting the domperidone stock solution with methanol:water (1:1, v/v) to achieve concentrations suitable for spiking into the blank plasma for the calibration curve and QC samples.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Preparation of Matrix-Matched Calibration Standards and QC Samples
-
Calibration Standards: To a series of microcentrifuge tubes, add an appropriate volume of the respective domperidone working solution to blank human plasma to achieve the final concentrations outlined in Table 1.
-
Quality Control Samples: Similarly, prepare LQC, MQC, and HQC samples by spiking blank human plasma with the corresponding domperidone working solutions to the concentrations specified in Table 2.
-
Blank Sample: Prepare a blank sample by adding the diluent (methanol:water) without any domperidone to an aliquot of blank human plasma.
-
Zero Sample: Prepare a zero sample by adding the internal standard working solution to an aliquot of blank human plasma.
Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, QC sample, blank sample, zero sample, and unknown plasma sample in a microcentrifuge tube, add 200 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile). The IS is added to all samples except the blank.
-
Vortex each tube for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and centrifuge again if necessary before injecting into the LC-MS/MS system.
LC-MS/MS Conditions
Table 3: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 4: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 5 |
| Dwell Time | 100 ms |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Table 5: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Domperidone | 426.2 | 175.1 | 60 | 35 |
| This compound | 432.2 | 175.1 | 60 | 35 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of domperidone in plasma.
Caption: Logical relationship for matrix-matched calibration.
Disclaimer
These application notes are intended for research and development professionals. The provided protocols and parameters are examples and may require optimization for specific instrumentation and laboratory conditions. It is the user's responsibility to validate the method for its intended purpose in accordance with relevant regulatory guidelines.
Application of Domperidone-d6 in Drug Metabolism Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Domperidone-d6 as an internal standard in drug metabolism and pharmacokinetic studies. The information compiled is essential for the accurate quantification of domperidone in various biological matrices.
Introduction
Domperidone is a peripheral dopamine D2 receptor antagonist widely used for its prokinetic and antiemetic properties. Understanding its metabolic fate is crucial for predicting drug-drug interactions and ensuring its safe and effective use. Domperidone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] The major metabolic pathways include aromatic hydroxylation and N-dealkylation.[4][5][6] Given its extensive first-pass metabolism, the oral bioavailability of domperidone is relatively low, ranging from 13% to 17%.[7]
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The co-elution of the analyte and the deuterated internal standard allows for the correction of matrix effects and variations in sample processing and instrument response, leading to highly accurate and precise measurements.
Key Applications of this compound
-
Internal Standard for LC-MS/MS Bioanalysis: this compound is primarily used as an internal standard for the accurate quantification of domperidone in biological matrices such as plasma, serum, and urine during preclinical and clinical pharmacokinetic studies.[8][9][10][11][12]
-
Metabolite Identification Studies: While not directly used for metabolite identification, its role as an internal standard is critical in studies aiming to quantify the formation of domperidone's metabolites.
-
Drug-Drug Interaction (DDI) Studies: Accurate quantification of domperidone is essential in DDI studies, particularly those involving inhibitors or inducers of CYP3A4.[1][3][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to domperidone metabolism and analysis.
Table 1: Michaelis-Menten Kinetic Parameters for Domperidone Metabolism
| Enzyme Source | Metabolite | Km (μM) |
| Human Liver Microsomes | M1 (hydroxylated) | 166 |
| Human Liver Microsomes | M2 (N-desalkylated) | 248 |
| Human Liver Microsomes | M3 (hydroxylated) | 36 |
| Recombinant Human CYP3A4 | M1 (hydroxylated) | 107 |
| Recombinant Human CYP3A4 | M2 (N-desalkylated) | 273 |
| Recombinant Human CYP3A4 | M3 (hydroxylated) | 34 |
Data sourced from multiple studies.[2][14][15]
Table 2: Pharmacokinetic Parameters of Domperidone in Healthy Volunteers (Oral Administration)
| Parameter | Value (Fasting) | Value (Fed) |
| Cmax (ng/mL) | 16.97 - 17.13 | 15.11 |
| tmax (h) | 0.79 - 0.87 | 1.66 |
| AUC0-24h (h*µg/L) | 56.76 | 75.71 |
| t1/2 (h) | 7.15 | 8.72 |
Data represents a range from multiple studies.[11][16][17]
Experimental Protocols
Protocol 1: Quantification of Domperidone in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a general procedure for the analysis of domperidone in human plasma. Optimization of specific parameters may be required based on the instrumentation and laboratory conditions.
1. Materials and Reagents:
-
Domperidone and this compound reference standards
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Protein precipitation solvent: Methanol containing 0.1% formic acid
2. Preparation of Standards and Quality Control (QC) Samples:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of domperidone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the domperidone stock solution in 50% methanol to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.2 - 80 ng/mL) and QC samples at low, medium, and high concentrations.[8][9]
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Add 300 µL of the cold protein precipitation solvent (methanol with 0.1% formic acid).
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[10]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
5. Data Analysis:
-
Integrate the peak areas for both domperidone and this compound.
-
Calculate the peak area ratio (Domperidone / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of domperidone in the unknown samples from the calibration curve.
Visualizations
Caption: Metabolic pathway of Domperidone.
Caption: Workflow for plasma sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. On the pharmacokinetics of domperidone in animals and man III. Comparative study on the excretion and metabolism of domperidone in rats, dogs and man | Semantic Scholar [semanticscholar.org]
- 6. Influence of domperidone on pharmacokinetics, safety and tolerability of the dopamine agonist rotigotine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. A physiologically based pharmacokinetic modeling approach to predict drug-drug interactions between domperidone and inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Identification of the cytochrome P450 enzymes involved in the metabolism of domperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a sensitive UPLC-MS/MS assay for domperidone and pharmacokinetics of domperidone tablet formulations in fasting and fed Chinese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
Application Note: High-Throughput Analysis of Domperidone in Human Plasma
Abstract
This application note details a robust and sensitive liquid-liquid extraction (LLE) protocol for the quantification of domperidone in human plasma samples. The method employs Domperidone-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing excellent selectivity and low detection limits suitable for pharmacokinetic studies. This protocol is designed for researchers, scientists, and drug development professionals requiring reliable bioanalytical methods.
Introduction
Domperidone is a dopamine antagonist with antiemetic properties. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid-liquid extraction is a widely used sample preparation technique that effectively removes proteins and other matrix components, leading to cleaner extracts and improved analytical performance. The use of a deuterated internal standard, this compound, closely mimics the analyte's behavior during extraction and ionization, correcting for potential variability and enhancing the method's reliability.
Experimental
Materials and Reagents
-
Domperidone and this compound standards
-
Human plasma (K2-EDTA)
-
Extraction Solvent: Ethyl acetate or a mixture of diethyl ether and dichloromethane (3:2, v/v).[1]
-
Alkalinizing Agent: 1 M Sodium Carbonate (Na2CO3) or 0.1 M Sodium Hydroxide (NaOH).[2][3]
-
Reconstitution Solution: Acetonitrile/water (50:50, v/v) with 0.1% formic acid.
-
All solvents and reagents should be of HPLC or analytical grade.
Instrumentation
An LC-MS/MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended. Chromatographic separation can be achieved using a C18 reversed-phase column.
Liquid-Liquid Extraction Protocol
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Transfer 200 µL of the plasma sample into a clean polypropylene tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range) to each plasma sample, except for the blank matrix.
-
Vortexing: Briefly vortex the samples for 10-15 seconds.
-
Alkalinization: Add 100 µL of 1 M Na2CO3 or 0.1 M NaOH to each tube to basify the sample.[2][3] Vortex for another 10-15 seconds.
-
Solvent Addition: Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Extraction: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solution. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data and Performance Characteristics
The following tables summarize typical performance characteristics for domperidone assays based on published methods. These values can be used as a benchmark for method validation.
Table 1: LC-MS/MS Parameters for Domperidone Analysis
| Parameter | Value |
| Analyte | Domperidone |
| Internal Standard | This compound |
| Precursor Ion (m/z) | 426.2 |
| Product Ion (m/z) | 175.1 |
| Ionization Mode | ESI Positive |
Note: The precursor and product ions for this compound will be shifted by +6 atomic mass units.
Table 2: Method Validation Parameters from Literature
| Parameter | Reported Value | Reference |
| Linearity Range | 0.2 - 80 ng/mL | [1] |
| 0.52 - 154.5 µg/L | [4] | |
| 3.33 - 100 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [1][5] |
| 0.189 ng/mL | [3] | |
| Extraction Recovery | > 75% | [4] |
| ~100% | [3] | |
| Intra-day Precision (RSD) | 4.43 - 6.26% | [5] |
| 9.4% (at LLOQ) | [4] | |
| Inter-day Precision (RSD) | 5.25 - 7.45% | [5] |
| 7.6% (at LLOQ) | [4] |
Workflow Visualization
The following diagram illustrates the key steps of the liquid-liquid extraction protocol.
Caption: Liquid-Liquid Extraction Workflow for Domperidone.
Conclusion
The described liquid-liquid extraction protocol using this compound as an internal standard provides a reliable and reproducible method for the quantification of domperidone in human plasma. This method is suitable for high-throughput analysis in a research or clinical setting, offering the necessary sensitivity and selectivity for pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data integrity.
References
- 1. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Domperidone Hydrogel: Preparation, Characterization, Pharmacokinetic, and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of domperidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of domperidone in human plasma by LC-MS and its pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Domperidone with Domperidone-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Domperidone-d6 as an internal standard to overcome matrix effects in the quantitative analysis of domperidone by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for domperidone analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative mass spectrometry. Because it is chemically identical to domperidone, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the MS source. This co-behavior allows for accurate correction of variations in sample preparation and instrument response, leading to more precise and accurate quantification of domperidone, especially in complex biological matrices.
Q2: What are "matrix effects" and how do they affect my domperidone analysis?
A2: Matrix effects are the alteration of ionization efficiency of the target analyte (domperidone) by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis.
Q3: Can I use a different internal standard, like a structural analog, instead of this compound?
A3: While structural analogs can be used as internal standards, they may not perfectly mimic the behavior of domperidone during sample preparation and ionization. Differences in physicochemical properties can lead to variations in extraction recovery and susceptibility to matrix effects, potentially compromising the accuracy of the results. This compound is the preferred choice for the most reliable quantification.
Q4: How do I assess for matrix effects in my assay?
A4: Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. When using an internal standard, the IS-normalized MF is calculated to assess the compensation for matrix effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor recovery of both domperidone and this compound | - Inefficient sample preparation (e.g., liquid-liquid extraction [LLE] or solid-phase extraction [SPE]).- Incorrect pH of the extraction solvent. | - Optimize the LLE solvent system or the SPE sorbent, wash, and elution steps.- Adjust the pH of the sample and extraction solvent to ensure domperidone (a weak base) is in its neutral form for efficient extraction with organic solvents. |
| High variability in this compound signal across samples | - Inconsistent sample preparation.- Significant and variable matrix effects between different sample lots. | - Ensure precise and consistent execution of the sample preparation protocol for all samples.- Evaluate different sample cleanup techniques (e.g., protein precipitation, LLE, SPE) to minimize matrix components. |
| Ion suppression or enhancement is observed despite using this compound | - Extreme matrix effects that overwhelm the compensatory ability of the internal standard.- Co-elution of a matrix component that selectively affects the analyte or internal standard. | - Improve the chromatographic separation to resolve domperidone and this compound from the interfering matrix components. Modify the mobile phase composition or gradient profile.- Dilute the sample to reduce the concentration of interfering matrix components. |
| Poor peak shape for domperidone and this compound | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample solvent is too strong. | - Adjust the mobile phase pH. Since domperidone has basic properties, a mobile phase with a slightly acidic pH (e.g., containing formic acid or ammonium formate) can improve peak shape.- Use a guard column and ensure proper sample cleanup to protect the analytical column.- Reconstitute the final extract in a solvent that is weaker than the initial mobile phase. |
| Inconsistent peak area ratio of domperidone to this compound in QC samples | - Instability of domperidone or this compound in the matrix or final extract.- Cross-contamination between samples. | - Perform stability studies (freeze-thaw, bench-top, post-preparative) to ensure analyte and IS stability under the experimental conditions.[1]- Implement rigorous cleaning procedures for the autosampler and injection port to prevent carryover. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a representative example for the extraction of domperidone from human plasma.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample, quality control standard, or calibration curve standard.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.
-
Alkalinization: Add 50 µL of 0.1 M sodium hydroxide to each tube to alkalinize the plasma and vortex.
-
Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortexing and Centrifugation: Vortex the tubes for 5 minutes, followed by centrifugation at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and vortex.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are typical parameters for the analysis of domperidone and this compound.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute domperidone, then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Domperidone: m/z 426.2 → 175.1this compound: m/z 432.2 → 175.1 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Table 1: Method Validation Summary for Domperidone Analysis
This table summarizes typical performance characteristics of a validated LC-MS/MS method for domperidone in human plasma using this compound as the internal standard.
| Parameter | Result |
| Linearity Range | 0.2 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%RE) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect (IS-normalized) | 0.95 - 1.05 |
Table 2: Representative Matrix Effect Data
This table illustrates the impact of using this compound to compensate for matrix effects.
| Sample Lot | Matrix Factor (Domperidone) | Matrix Factor (this compound) | IS-Normalized Matrix Factor |
| Lot 1 | 0.78 (Suppression) | 0.76 | 1.03 |
| Lot 2 | 1.15 (Enhancement) | 1.18 | 0.97 |
| Lot 3 | 0.85 (Suppression) | 0.83 | 1.02 |
| Lot 4 | 0.92 (Slight Suppression) | 0.94 | 0.98 |
| Lot 5 | 1.08 (Slight Enhancement) | 1.10 | 0.98 |
Visualizations
Caption: Experimental workflow for domperidone quantification.
Caption: Principle of matrix effect compensation with this compound.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Domperidone-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Domperidone-d6.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: The protonated molecule [M+H]⁺ is the expected precursor ion for this compound in positive ion electrospray ionization. Given the molecular weight of this compound is approximately 431.95 g/mol , the expected m/z for the singly charged precursor ion is around 432.9.
Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Domperidone?
A2: Several published methods have reported MRM transitions for Domperidone. The most common transitions are a precursor ion of m/z 426.2 or 426.3, which fragments to a product ion of m/z 175.1 or 175.2.[1][2][3]
Q3: How can I determine the optimal collision energy and cone voltage for this compound?
A3: The optimal collision energy and cone voltage are instrument-dependent and should be determined empirically. A good starting point is to use the optimized parameters for the non-deuterated Domperidone and then perform a series of experiments where the collision energy and cone voltage are varied to find the values that yield the highest and most stable signal for the desired product ion of this compound.
Q4: What are some common causes of poor peak shape (e.g., tailing) for Domperidone?
A4: Peak tailing in the analysis of basic compounds like Domperidone can be caused by several factors. These include secondary interactions with residual silanols on the column, column contamination, or column overload. To mitigate this, consider using a mobile phase with a suitable buffer (e.g., ammonium formate) and ensuring proper sample clean-up.
Q5: I am observing high variability in the signal of my internal standard, this compound. What could be the cause?
A5: Variability in the internal standard signal can be attributed to several factors, including inconsistent sample preparation, matrix effects, ion source contamination, or instability of the instrument. It is crucial to ensure thorough mixing of the internal standard with the sample and to investigate potential matrix effects through post-extraction addition experiments. Regular cleaning and maintenance of the mass spectrometer's ion source are also recommended.
Optimized Mass Spectrometry Parameters
The following table summarizes the recommended starting parameters for the analysis of Domperidone and this compound by LC-MS/MS. It is important to note that these parameters may require further optimization based on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Domperidone | 426.3 | 175.2 | 30 - 40 | 20 - 30 |
| This compound | 432.3 | 175.2 or 181.2 | 30 - 40 | 20 - 30 |
Note: The parameters for Domperidone are based on published literature. The parameters for this compound are proposed based on the structure and should be optimized by the user.
Experimental Protocol: Quantification of Domperidone in Human Plasma
This protocol describes a general procedure for the extraction and analysis of Domperidone from human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Domperidone and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
2. Standard Solution Preparation:
-
Prepare stock solutions of Domperidone and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solutions with a mixture of methanol and water (1:1 v/v).
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of Domperidone from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor the transitions listed in the table above.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No or Low Signal for this compound | 1. Incorrect MRM transition settings. 2. In-source fragmentation. 3. Clogged or dirty ion source. 4. Incorrect mobile phase composition. | 1. Verify the precursor and product ion m/z values. 2. Optimize cone voltage and collision energy. 3. Clean the ion source components. 4. Ensure the mobile phase pH is appropriate for positive ionization. |
| Peak Tailing for Domperidone and/or this compound | 1. Secondary interactions with the column stationary phase. 2. Column contamination. 3. High injection volume or concentration. | 1. Add a buffer (e.g., ammonium formate) to the mobile phase. 2. Use a guard column and/or perform a column wash. 3. Reduce the injection volume or dilute the sample. |
| High Background Noise | 1. Contaminated mobile phase or solvents. 2. Leaks in the LC system. 3. Dirty ion source. | 1. Use high-purity solvents and freshly prepared mobile phases. 2. Check all fittings and connections for leaks. 3. Perform routine maintenance and cleaning of the mass spectrometer. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation. | 1. Use a column oven to maintain a stable temperature. 2. Ensure accurate and consistent preparation of the mobile phase. 3. Replace the column if it is old or has been subjected to harsh conditions. |
Visualizations
Caption: A typical experimental workflow for the quantification of Domperidone in plasma.
Caption: A logical troubleshooting workflow for common LC-MS/MS issues.
References
- 1. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape of Domperidone-d6 in HPLC
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to the poor peak shape of Domperidone-d6 in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a basic compound like this compound?
Peak tailing, where a peak is asymmetrical with a trailing edge, is a frequent issue when analyzing basic compounds.[1][2] The primary causes include:
-
Secondary Interactions: Strong interactions can occur between the basic functional groups of this compound and acidic residual silanol groups on the surface of silica-based HPLC columns.[3][4][5] This creates a secondary, stronger retention mechanism that delays the elution of some analyte molecules, causing the peak to tail.[3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to distorted peaks.[1][6] For basic compounds, operating at a low pH (e.g., 2-3) can protonate the silanol groups and minimize these secondary interactions.[7][8]
-
Column Contamination and Degradation: Contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[7] A void at the column inlet, which can form from pressure shocks or dissolution of the packing material, can also lead to poor peak shape.[4][9]
-
Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak tailing.[2][10]
Q2: My this compound peak is showing fronting. What does this mean and how can I fix it?
Peak fronting is an asymmetry where the peak is broader in the first half and narrower in the second.[3] It is less common than tailing but indicates a different set of problems:
-
Column Overload: This is the most frequent cause of fronting.[11] It can be either concentration overload (the sample is too concentrated) or volume overload (too much sample volume is injected).[2][12] The stationary phase becomes overwhelmed, and excess analyte molecules travel through the column faster, leading to a fronting peak.[3] The solution is to reduce the injection volume or dilute the sample.[11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 40% acetonitrile), it can cause the analyte to move through the beginning of the column too quickly, resulting in peak fronting.[11][13] Whenever possible, dissolve your sample in the initial mobile phase.[14]
-
Column Collapse: Physical degradation or collapse of the column packing bed, which can be caused by operating outside the recommended pressure or pH limits, can also lead to fronting.[3][13]
Q3: Why is my this compound peak splitting into two or showing a shoulder?
Split peaks can manifest as two distinct peaks or a "shoulder" on the main peak and can be caused by several issues:[3]
-
Blocked Column Frit: If all peaks in the chromatogram are splitting, the problem likely occurs before the separation begins. A common cause is a partially blocked inlet frit on the column, which disrupts the sample flow path.[14][15] This causes part of the sample to be delayed in entering the column, leading to split peaks for all components.[14]
-
Column Void or Channeling: A void at the head of the column or channeling within the packing material can cause the sample to travel through different paths at different speeds, resulting in a split peak.[15][16]
-
Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly stronger can cause the peak to split.[3][17] This is especially pronounced for early-eluting peaks.[17]
-
Co-eluting Interference: If only the this compound peak is splitting, it may be due to an interfering compound eluting very close to your analyte.[14][15] To check this, try injecting a smaller sample volume. If this results in two more clearly defined peaks, you may need to adjust the method's selectivity (e.g., change the mobile phase composition, temperature, or column type) to improve the resolution.[14]
Troubleshooting Guides
This section provides structured workflows to diagnose and resolve specific peak shape problems.
Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape
When poor peak shape is observed, it is critical to diagnose the issue systematically. The following workflow provides a logical sequence of steps to identify and resolve the root cause.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Guide 2: Understanding and Mitigating Secondary Interactions
For basic compounds like this compound, the primary cause of peak tailing is often the interaction with the silica stationary phase. Understanding this mechanism is key to resolving the issue.
Caption: Analyte interactions with the stationary phase.
Data Presentation & Experimental Protocols
Table 1: Summary of Common Peak Shape Problems and Primary Causes
| Peak Shape Problem | Visual Characteristic | Primary Causes | Key Solutions |
| Tailing | Asymmetric peak with a drawn-out trailing edge. | - Secondary interactions with silanols[3][5]- Incorrect mobile phase pH[1]- Column contamination or void[4][7] | - Lower mobile phase pH (e.g., 2-3)[7]- Use a highly deactivated, end-capped column[3]- Use a guard column; replace column if old[9] |
| Fronting | Asymmetric peak with a sloping leading edge. | - Column overload (concentration or volume)[2][11]- Sample solvent stronger than mobile phase[13]- Column bed collapse[3] | - Dilute sample or reduce injection volume[11]- Dissolve sample in mobile phase[14]- Replace column and operate within pH/pressure limits[13] |
| Splitting | Peak appears as two or more merged peaks. | - Blocked column inlet frit[14][15]- Column void or channeling[16]- Sample solvent incompatibility[3][17] | - Reverse-flush or replace the column frit/column[10]- Replace the column[15]- Ensure sample solvent is compatible with mobile phase[14] |
Table 2: Influence of Mobile Phase pH on this compound (Basic Analyte)
| Mobile Phase pH Condition | State of this compound | State of Silica Silanols (Si-OH) | Expected Peak Shape & Retention | Recommendation |
| Low pH (e.g., 2.0 - 3.0) | Fully Protonated (Positively Charged) | Protonated (Neutral) | Good, symmetrical peak shape; retention may be reduced.[8] | Recommended for minimizing tailing from silanol interactions. |
| Mid pH (e.g., 4.0 - 7.0) | Partially/Fully Protonated | Partially/Fully Deprotonated (Negatively Charged) | Significant peak tailing is likely due to strong ionic interactions.[1][4] | Avoid this range unless using a specialized column stable at neutral pH. |
| High pH (e.g., > 8.0) | Neutral (Un-ionized) | Deprotonated (Negatively Charged) | Can provide good peak shape and increased retention.[18] | Use only with a pH-stable column (e.g., hybrid or polymer-based).[18] Operating a standard silica column at high pH will cause rapid degradation.[19] |
Experimental Protocol: Recommended HPLC Method for Domperidone
This protocol is a generalized starting point based on common methods found in the literature.[20][21][22] Optimization will be required for specific applications and instrumentation.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or a mixture of methanol and water.
-
Dilute the stock solution to the desired working concentration using the initial mobile phase composition as the diluent to prevent solvent mismatch effects.[14]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[20]
2. Mobile Phase Preparation:
-
Aqueous Component: Prepare a buffer solution (e.g., 20 mM potassium dihydrogen phosphate).[20][21] Adjust the pH to the desired level (e.g., pH 3.0 or 7.5, depending on the column used) with an appropriate acid or base (e.g., phosphoric acid or NaOH).[21]
-
Organic Component: Use HPLC-grade acetonitrile or methanol.[20]
-
Final Mobile Phase: Mix the aqueous and organic components in the desired ratio (e.g., 60:40 v/v Buffer:Acetonitrile).[21]
-
Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent bubbles in the system.[23]
3. HPLC Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, end-capped (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention. End-capping is crucial to minimize tailing for basic compounds.[3][7] |
| Mobile Phase | Isocratic: 60% Phosphate Buffer (pH 3.0) : 40% Acetonitrile | A low pH mobile phase helps to ensure a symmetrical peak shape for Domperidone.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves reproducibility.[24] |
| Injection Volume | 10 - 20 µL | Should be optimized to avoid column overload.[11] |
| Detection Wavelength | ~280 nm | Domperidone has significant UV absorbance around this wavelength.[21] |
References
- 1. chromtech.com [chromtech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. acdlabs.com [acdlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. support.waters.com [support.waters.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. bio-works.com [bio-works.com]
- 17. [Kromasil®] F.A.Q. - Why does the chromatogram show split peaks? [kromasil.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. moravek.com [moravek.com]
- 20. jchr.org [jchr.org]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. jocpr.com [jocpr.com]
- 23. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 24. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Domperidone-d6 Stability in Processed Biological Samples: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of domperidone-d6 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of domperidone, meaning that six hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of domperidone in biological matrices like plasma and serum. The use of a stable isotope-labeled internal standard is considered the gold standard as it has nearly identical chemical and physical properties to the analyte, allowing it to compensate for variability during sample preparation and analysis.
Q2: What are the primary stability concerns for this compound in processed biological samples?
The main stability concerns for this compound, as with many deuterated internal standards, are:
-
Back-exchange: The deuterium atoms can potentially exchange with protons from the surrounding environment (e.g., water, acidic or basic solutions), converting the deuterated standard back to the unlabeled form or a partially deuterated form. This can lead to an overestimation of the analyte concentration.
-
Chemical Degradation: Like the parent drug, this compound can be susceptible to degradation under certain conditions, such as exposure to extreme pH, high temperatures, or light.
-
"Isotope Effect": The difference in mass between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention times between the analyte and the internal standard. This can result in differential matrix effects, where the two compounds are not affected by interfering substances in the sample to the same extent, potentially compromising the accuracy of the results.
Q3: How can I assess the stability of this compound in my samples?
The stability of this compound should be evaluated during the bioanalytical method validation process. Key stability experiments include:
-
Freeze-Thaw Stability: Assesses the stability of the analyte and internal standard after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Determines stability under frozen storage conditions for a duration that covers the expected sample storage time.
-
Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.
The stability is typically evaluated by analyzing quality control (QC) samples at low and high concentrations and comparing the results to a freshly prepared calibration curve. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard Signal
Symptom: The peak area of this compound is highly variable across a batch of samples or shows a consistent upward or downward trend.
Possible Causes:
-
Inconsistent sample processing: Variations in extraction efficiency or reconstitution volume.
-
Autosampler issues: Inconsistent injection volumes.
-
Instability in the final extract: Degradation of this compound in the autosampler.
-
Matrix effects: Ion suppression or enhancement that is not uniform across the analytical run.
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Ensure all steps, including pipetting, vortexing, and evaporation, are performed consistently.
-
Check Autosampler Performance: Run a series of injections of a standard solution to verify injection precision.
-
Evaluate Post-Preparative Stability: Analyze QC samples that have been stored in the autosampler for the maximum expected run time.
-
Investigate Matrix Effects: Dilute a sample with a high internal standard response and a sample with a low internal standard response and re-inject. A significant change in the response ratio may indicate matrix effects.
Issue 2: Poor Accuracy and Precision in QC Samples
Symptom: The calculated concentrations of your QC samples are consistently outside the acceptance criteria (typically ±15% of the nominal value).
Possible Causes:
-
Instability of this compound: The internal standard may be degrading or undergoing back-exchange.
-
Chromatographic Separation of Analyte and IS: The "isotope effect" may be causing the analyte and internal standard to have different retention times, leading to differential matrix effects.
-
Inaccurate Spiking Solutions: The concentration of the domperidone or this compound stock or working solutions may be incorrect.
Troubleshooting Steps:
-
Assess Internal Standard Stability: Prepare a solution of this compound in the final sample solvent and analyze it over time to check for degradation.
-
Evaluate for Deuterium Back-Exchange: Analyze a sample containing only this compound and monitor for the appearance of the unlabeled domperidone mass transition. This is more likely to occur in highly acidic or basic conditions.
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to ensure co-elution of domperidone and this compound.
-
Prepare Fresh Stock and Working Solutions: Use freshly prepared solutions to eliminate the possibility of errors from degraded or incorrectly prepared standards.
Data Presentation
Table 1: Typical Acceptance Criteria for this compound Stability Studies
| Stability Test | Storage Condition | Duration | Acceptance Criteria (% Deviation from Nominal) |
| Freeze-Thaw Stability | -20°C to Room Temperature | 3 Cycles | ± 15% |
| Short-Term (Bench-Top) | Room Temperature (~25°C) | 24 hours | ± 15% |
| Long-Term Stability | -80°C | 6 months | ± 15% |
| Post-Preparative Stability | Autosampler (e.g., 4°C) | 48 hours | ± 15% |
Note: The specific conditions and durations should be adapted to reflect the actual experimental workflow.
Experimental Protocols
Protocol for Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike blank biological matrix with low and high concentrations of domperidone and a constant concentration of this compound. Prepare at least three replicates for each concentration.
-
Freeze-Thaw Cycles:
-
Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours.
-
Repeat this cycle for the desired number of times (typically three).
-
-
Sample Analysis: After the final thaw, process the samples using the validated bioanalytical method. Analyze the samples against a freshly prepared calibration curve.
-
Data Evaluation: Calculate the mean concentration and percent deviation from the nominal concentration for each level. The results should be within the acceptance criteria (e.g., ±15%).
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inaccurate bioanalytical results.
Minimizing ion suppression of domperidone with Domperidone-d6
Welcome to the technical support center for the analysis of domperidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a focus on minimizing ion suppression using its deuterated internal standard, Domperidone-d6.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the quantification of domperidone?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, domperidone, is reduced by the presence of co-eluting matrix components from the sample (e.g., plasma, urine). This suppression leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification of domperidone.
Q2: How does using this compound help in minimizing ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard for domperidone. Since it is structurally identical to domperidone, with the only difference being the presence of six deuterium atoms, it has nearly identical physicochemical properties. This means that this compound co-elutes with domperidone during chromatography and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and reliable quantification.
Q3: What are the key steps in an experimental workflow for domperidone quantification using LC-MS/MS?
A3: A typical workflow involves sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection. The use of an internal standard like this compound is crucial and should be added to the samples at the beginning of the sample preparation process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH.2. Column degradation.3. Sample solvent mismatch with mobile phase. | 1. Adjust the pH of the mobile phase. Domperidone is a basic compound, so a slightly acidic mobile phase often improves peak shape.2. Replace the analytical column.3. Ensure the reconstitution solvent is similar in composition to the initial mobile phase. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation.2. Significant ion suppression that is not fully compensated.3. Instrument instability. | 1. Ensure precise and consistent pipetting, especially for the internal standard.2. Optimize chromatographic conditions to separate domperidone from the main regions of ion suppression. Consider more rigorous sample cleanup methods like solid-phase extraction (SPE).3. Perform system suitability tests and ensure the mass spectrometer is stable. |
| Low Signal Intensity (Poor Sensitivity) | 1. Suboptimal mass spectrometer settings.2. Inefficient extraction recovery.3. Severe ion suppression. | 1. Optimize MS parameters such as collision energy and cone voltage for domperidone and this compound.2. Evaluate different extraction solvents and techniques to improve recovery.3. Dilute the sample to reduce the concentration of interfering matrix components. |
| No Peak Detected for Domperidone or this compound | 1. Incorrect MRM transitions.2. Sample degradation.3. Clogged LC system or mass spectrometer inlet. | 1. Verify the precursor and product ion m/z values for both analytes.2. Check sample stability under the storage and processing conditions.3. Perform routine maintenance on the LC-MS/MS system. |
Experimental Protocols
Below are summarized experimental conditions derived from published LC-MS/MS methods for domperidone quantification.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution.
-
Add 300 µL of a precipitating agent (e.g., methanol or acetonitrile).
-
Vortex mix for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma, add 20 µL of this compound internal standard.
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in mobile phase.
LC-MS/MS Parameters
The following table summarizes typical parameters used in the analysis of domperidone.
| Parameter | Typical Conditions |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Domperidone) | m/z 426.2 → 175.1 |
| MRM Transition (this compound) | m/z 432.2 → 175.1 (or other appropriate fragment) |
Data Presentation
The following table presents a summary of validation parameters from a representative LC-MS/MS method for domperidone quantification.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Compensated by this compound |
Logic of Using a Stable Isotope-Labeled Internal Standard
The diagram below illustrates the principle of how a stable isotope-labeled internal standard like this compound compensates for ion suppression.
Adjusting for isotopic cross-talk between domperidone and Domperidone-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with domperidone and its deuterated internal standard, Domperidone-d6, in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk and why is it a concern in the analysis of domperidone with this compound?
A1: Isotopic cross-talk, or isotopic interference, occurs when the isotopic signature of the analyte (domperidone) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS), this compound. This can lead to an artificially inflated response for the internal standard, compromising the accuracy and precision of the quantitative analysis. This is a particular concern for domperidone as it contains a chlorine atom, which has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[1][2] This natural isotopic distribution contributes to M+2 peaks in the mass spectrum of domperidone, which can potentially interfere with the signal of the deuterated internal standard.
Q2: What are the common Multiple Reaction Monitoring (MRM) transitions for domperidone in LC-MS/MS analysis?
A2: Several MRM transitions have been reported for the quantification of domperidone. The most common precursor ion is the protonated molecule [M+H]⁺. Commonly used transitions include:
The selection of the most appropriate transition should be based on experimental validation to ensure sensitivity, specificity, and freedom from interferences in the matrix of interest.
Q3: What is the expected precursor ion for this compound?
A3: this compound has a molecular formula of C₂₂H₁₈D₆ClN₅O₂. The deuteration adds 6 mass units compared to the unlabeled domperidone. Therefore, the expected protonated precursor ion [M+H]⁺ for this compound would be approximately m/z 432. The exact product ion for the MRM transition will depend on the fragmentation of the deuterated molecule and should be determined experimentally.
Troubleshooting Guides
Issue 1: Inaccurate and imprecise results at high domperidone concentrations.
Possible Cause: Isotopic cross-talk from the M+2 isotope of domperidone to the this compound channel.
Troubleshooting Steps:
-
Assess the contribution of domperidone to the this compound signal.
-
Prepare a high-concentration solution of unlabeled domperidone (e.g., at the upper limit of quantification, ULOQ) without any this compound.
-
Infuse this solution into the mass spectrometer and monitor the MRM transition for this compound.
-
Any signal detected in the this compound channel is indicative of cross-talk.
-
-
Quantify the percentage of cross-talk.
-
Prepare two sets of samples:
-
Set A: A solution containing only this compound at the working concentration.
-
Set B: A solution containing the ULOQ concentration of domperidone without this compound.
-
-
Analyze both sets and measure the peak areas in the this compound MRM channel.
-
Calculate the percentage of cross-talk using the following formula: % Crosstalk = (Area in Set B / Area in Set A) * 100
-
-
Mitigation Strategies:
-
Chromatographic Separation: Ensure baseline separation between domperidone and any potential interfering peaks. While this may not resolve isotopic cross-talk, it is a fundamental aspect of a robust method.
-
Mathematical Correction: If the cross-talk is consistent and well-characterized, a mathematical correction can be applied to the measured internal standard response.
-
Selection of a Different MRM Transition: Investigate alternative product ions for this compound that are less prone to interference from domperidone fragments.
-
Issue 2: Non-linear calibration curve, particularly at the high end.
Possible Cause: Significant and uncorrected isotopic cross-talk.
Troubleshooting Steps:
-
Confirm Isotopic Cross-talk: Follow the steps outlined in Issue 1 to determine the presence and extent of cross-talk.
-
Evaluate the Impact on the Calibration Curve:
-
Prepare a calibration curve with and without the highest concentration standard.
-
If the curve becomes more linear without the highest standard, it strongly suggests that isotopic interference is the cause.
-
-
Implement Correction or Mitigation:
-
Apply a mathematical correction algorithm to your data processing method.
-
Consider using a higher mass-labeled internal standard (e.g., Domperidone-d8 or ¹³C-labeled) if available, as this will shift the internal standard's m/z further from the analyte's isotopic cluster.
-
Experimental Protocols
Protocol for Assessment of Isotopic Cross-Talk
This protocol details the steps to experimentally determine the degree of isotopic cross-talk from domperidone to the this compound MRM channel.
Materials:
-
Domperidone reference standard
-
This compound internal standard
-
LC-MS/MS system
-
Appropriate solvents and mobile phases
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of domperidone at a high concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
-
Prepare Working Solutions:
-
Analyte ULOQ Solution (without IS): Prepare a solution of domperidone at the ULOQ of your assay in the final solution composition.
-
Internal Standard Working Solution (without Analyte): Prepare a solution of this compound at the working concentration used in your assay.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the established chromatographic method.
-
Define two MRM transitions:
-
Domperidone: e.g., m/z 426.2 → 175.1
-
This compound: e.g., m/z 432.2 → (determine the most intense and specific product ion)
-
-
Inject the "Analyte ULOQ Solution (without IS)" and monitor both MRM channels. Record the peak area in the this compound channel (Area_crosstalk).
-
Inject the "Internal Standard Working Solution (without Analyte)" and monitor the this compound MRM channel. Record the peak area (Area_IS).
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of cross-talk as follows: % Crosstalk = (Area_crosstalk / Area_IS) * 100
-
A crosstalk percentage above a certain threshold (e.g., 5% of the IS response at the LLOQ) may indicate a need for correction.
-
Data Presentation
Table 1: Commonly Used MRM Transitions for Domperidone
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Domperidone | 426.2 | 175.1 | [3] |
| Domperidone | 426.3 | 175.2 | [4] |
| Domperidone | 426.0 | 147.2 |
Table 2: Example Data for Isotopic Cross-Talk Assessment
| Sample | Domperidone Concentration | This compound Concentration | Peak Area in Domperidone Channel | Peak Area in this compound Channel |
| ULOQ (Analyte only) | 1000 ng/mL | 0 ng/mL | 2,500,000 | 5,000 |
| IS Working Solution | 0 ng/mL | 100 ng/mL | 0 | 1,000,000 |
In this example, the calculated cross-talk would be (5,000 / 1,000,000) * 100 = 0.5%.
Visualizations
Caption: Workflow for the assessment of isotopic cross-talk.
Caption: Logical relationship of isotopic cross-talk.
References
- 1. Ch13 - Mass Spectroscopy [chem.ucalgary.ca]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve recovery of Domperidone-d6 during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Domperidone-d6 during extraction procedures.
Troubleshooting Guide: Low Recovery of this compound
Low or inconsistent recovery of this compound can be a significant challenge in bioanalytical assays. This guide addresses common issues and provides systematic solutions.
Question: Why is the recovery of my this compound internal standard consistently low?
Answer: Low recovery of this compound can stem from several factors related to its physicochemical properties and the extraction method employed. Domperidone is a basic compound with pH-dependent solubility.[1][2] Inadequate pH control is a primary reason for poor recovery.
Probable Causes & Solutions:
-
Suboptimal pH during Liquid-Liquid Extraction (LLE): For effective partitioning into an organic solvent, this compound must be in its neutral, un-ionized form. This is achieved at a pH above its pKa (approximately 7.8-8.4). If the aqueous sample matrix is acidic or neutral, the compound will be protonated (charged) and remain in the aqueous phase.
-
Solution: Adjust the pH of the plasma or aqueous sample to a basic pH (typically pH 9-11) using a suitable base like sodium carbonate or ammonium hydroxide before adding the organic extraction solvent.[3] This neutralization of the basic amine group will significantly increase its partitioning into the organic phase.
-
-
Incorrect Solvent Choice for LLE: The choice of organic solvent is critical for efficient extraction. A solvent that is not sufficiently polar or is too polar may result in poor partitioning of this compound.
-
Solution: Use a water-immiscible organic solvent of intermediate polarity. Tert-butyl methyl ether (MTBE) has been shown to be effective for the extraction of domperidone.[3] Other options include ethyl acetate or a mixture of hexane and isoamyl alcohol.
-
-
Inappropriate Solid-Phase Extraction (SPE) Sorbent: Using a generic reversed-phase (e.g., C18) sorbent without optimizing the methodology for a basic compound can lead to breakthrough or irreversible binding.
-
Solution: For basic compounds like this compound, a mixed-mode cation-exchange SPE sorbent is often more effective.[4] These sorbents provide a dual retention mechanism (reversed-phase and ion-exchange), allowing for stronger retention of the basic analyte and more rigorous washing steps to remove matrix interferences.
-
-
Insufficient Elution Strength in SPE: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.
-
Solution: For cation-exchange sorbents, the elution solvent should contain a counter-ion to disrupt the ionic interaction. A common strategy is to use an organic solvent (e.g., methanol) acidified with a small percentage of a volatile acid like formic acid or ammoniated to displace the basic analyte.
-
Question: My this compound recovery is inconsistent between samples. What could be the cause?
Answer: Inconsistent recovery often points to variability in sample handling, matrix effects, or procedural inconsistencies.
Probable Causes & Solutions:
-
Matrix Effects: Biological matrices like plasma can vary significantly between individuals, affecting protein binding and the overall extraction efficiency.
-
Solution: A robust sample pre-treatment step is crucial. Protein precipitation with acetonitrile or methanol prior to LLE or SPE can help to minimize matrix variability. Additionally, using a deuterated internal standard like this compound is intended to compensate for these matrix effects, but significant variations can still impact accuracy.
-
-
Inconsistent pH Adjustment: Manual pH adjustment can introduce variability.
-
Solution: Prepare a stock solution of the buffering agent and add a consistent volume to each sample to ensure uniform pH. Verify the pH of a representative sample before proceeding with the extraction for the entire batch.
-
-
Incomplete Vortexing or Mixing: Insufficient mixing during extraction leads to incomplete partitioning.
-
Solution: Standardize the vortexing time and speed for all samples. Ensure the formation of a homogenous emulsion during LLE to maximize the surface area for analyte transfer between phases.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical recovery rate for this compound?
A1: With an optimized method, recovery rates for domperidone are generally high. Published methods report recoveries in the range of 88% to 95% from plasma and wastewater samples.[5][6][7]
Q2: Can I use a different deuterated internal standard if this compound is unavailable?
A2: It is highly recommended to use the corresponding deuterated internal standard for the analyte of interest. This compound will have nearly identical physicochemical properties and extraction behavior to domperidone, effectively compensating for matrix effects and extraction variability. Using a different deuterated standard may not adequately mimic the behavior of domperidone.
Q3: How does the choice of SPE cartridge affect recovery?
A3: The choice of SPE cartridge is critical. For a basic compound like domperidone, a polymeric mixed-mode cation-exchange sorbent is often a good choice. These sorbents offer high loading capacity and are stable across a wide pH range, allowing for robust method development.
Q4: What are the key parameters to optimize for a liquid-liquid extraction of this compound?
A4: The key parameters to optimize are:
-
Aqueous phase pH: Ensure it is sufficiently basic (pH > 9) to neutralize the domperidone molecule.
-
Organic solvent: Select a solvent that provides good partitioning for domperidone.
-
Phase ratio: Optimize the ratio of organic to aqueous phase to ensure efficient extraction.
-
Mixing: Ensure thorough and consistent mixing to facilitate analyte transfer.
-
Back-extraction (optional but recommended for cleanup): After the initial extraction, a back-extraction into an acidic aqueous phase can further purify the sample. The domperidone will become charged in the acidic solution and move into the aqueous phase, leaving neutral interferences in the organic phase. The pH of this aqueous phase can then be raised again for a final extraction into a clean organic solvent.
Quantitative Data Summary
The following tables summarize reported recovery data for domperidone under different extraction conditions.
Table 1: Reported Recovery of Domperidone using Solid-Phase Extraction (SPE)
| Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | Reference |
| Plasma | Symmetry C18 | Methanol | 88.0 | [5] |
| Wastewater | Not Specified | Not Specified | 95.0 | [6][7] |
Table 2: Reported Recovery of Domperidone using Liquid-Liquid Extraction (LLE)
| Matrix | Extraction Solvent | Recovery (%) | Reference |
| Plasma | tert-Butyl methyl ether | ~100 | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is based on a method with high reported recovery.[3]
-
Sample Preparation:
-
To 1 mL of human plasma in a polypropylene tube, add a known concentration of this compound internal standard.
-
-
pH Adjustment:
-
Add 100 µL of 1 M sodium carbonate solution to basify the plasma sample to a pH of approximately 11.
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of tert-butyl methyl ether to the sample.
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Analyte Recovery:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from an Aqueous Matrix
This is a general protocol for the extraction of a basic compound like this compound using a mixed-mode cation-exchange SPE cartridge.
-
Sample Pre-treatment:
-
To 1 mL of the aqueous sample, add a known concentration of this compound internal standard.
-
Acidify the sample with 2% formic acid to ensure the analyte is protonated.
-
-
Cartridge Conditioning:
-
Condition a mixed-mode cation-exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.
-
Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier will neutralize the analyte and disrupt the ionic interaction with the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Workflow for Solid-Phase Extraction of this compound.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of domperidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Screening of domperidone in wastewater by high performance liquid chromatography and solid phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Chromatographic Co-elution of Isomers with Domperidone-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic co-elution of isomers when using Domperidone-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why am I observing co-elution of my target isomers with this compound?
A1: Co-elution of isomers with a deuterated internal standard like this compound can occur due to several factors. Isomers, by definition, have the same mass-to-charge ratio (m/z) and similar physicochemical properties, making their chromatographic separation challenging. While this compound is an ideal internal standard due to its chemical similarity to domperidone, this also means it will have a very similar retention time.[1][2] If the isomers of your analyte are structurally very close to domperidone, achieving baseline separation can be difficult with standard reversed-phase chromatography.
Q2: Can I use a non-isomeric internal standard to avoid co-elution?
A2: While using a structurally different internal standard would likely resolve the co-elution issue, it is generally not recommended for LC-MS/MS analysis. The primary advantage of a stable isotope-labeled internal standard like this compound is that it co-elutes with the analyte. This ensures that any variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement) affect both the analyte and the internal standard equally, leading to more accurate and precise quantification.[2][3]
Q3: What is the first step I should take to troubleshoot co-elution?
A3: The first step is to confirm that you are indeed observing co-elution. This can be done by examining the peak shape in your chromatogram. Co-eluting peaks often present as broadened or shouldered peaks. If you are using a diode array detector (DAD) or a mass spectrometer, you can assess peak purity across the entire peak width. Variations in the UV spectrum or mass spectrum across the peak are strong indicators of co-elution.[4][5]
Q4: How does the choice of chromatographic column impact isomer separation?
A4: The column's stationary phase chemistry is critical for resolving isomers. For positional isomers or enantiomers, standard C18 columns may not provide sufficient selectivity. Chiral stationary phases (CSPs) are specifically designed to separate enantiomers based on stereospecific interactions. For positional isomers, columns with different selectivities, such as those with phenyl-hexyl or biphenyl phases, may offer improved resolution.[6]
Troubleshooting Guide
Problem: Poor Resolution Between Isomers and/or this compound
Initial Checks:
-
Peak Shape Analysis: As mentioned in the FAQs, look for fronting, tailing, or split peaks which can indicate co-elution or other chromatographic issues.[4][5]
-
System Suitability: Ensure your LC-MS/MS system is performing optimally by running a system suitability test with a known standard. Check for consistent retention times, peak areas, and peak shapes.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | For enantiomers, switch to a chiral stationary phase. Polysaccharide-based chiral columns like Chiralcel® or Chiralpak® are often effective. For positional isomers, screen columns with different selectivities (e.g., phenyl-hexyl, biphenyl, or embedded polar group phases).[3][6] |
| Suboptimal Mobile Phase Composition | Modify the mobile phase to enhance selectivity. This can involve changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the pH, or adding modifiers like formic acid or ammonium acetate. For chiral separations, the type and concentration of the alcohol modifier can significantly impact resolution. |
| Inappropriate Gradient Elution Program | Optimize the gradient profile. A shallower gradient around the elution time of the isomers can improve separation. Introducing an isocratic hold during the elution of the critical pair may also enhance resolution. |
| Elevated Column Temperature | While higher temperatures can improve peak shape and efficiency, they can sometimes reduce selectivity for isomers. Experiment with a lower column temperature to see if resolution improves. |
| Sample Overload | Injecting too much sample can lead to peak broadening and a loss of resolution. Try reducing the injection volume or diluting the sample. |
Quantitative Data Summary
The following table summarizes the chromatographic resolution of two hypothetical positional isomers of a domperidone-related compound on various chiral stationary phases. This data can be used as a starting point for column selection in your method development.
| Stationary Phase | Mobile Phase | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Resolution (Rs) |
| Chiralcel® OJ-H | CO₂/Methanol (85:15, v/v) + 0.5% Diethylamine | 4.2 | 5.1 | 2.1 |
| Chiralpak® AD-H | CO₂/Methanol (80:20, v/v) + 0.5% Diethylamine | 3.8 | 4.3 | 1.4 |
| Chiralpak® IC | CO₂/Methanol (90:10, v/v) + 0.5% Diethylamine | 6.5 | 7.0 | 1.2 |
| Chiralcel® OX-H | CO₂/Methanol (85:15, v/v) + 0.5% Diethylamine | 5.5 | 5.9 | 1.1 |
| Chiralpak® IG | CO₂/Methanol (80:20, v/v) + 0.5% Diethylamine | 4.9 | 5.3 | 1.3 |
Data adapted from a study on domperidone degradant isomers for illustrative purposes.[3]
Experimental Protocols
Key Experiment: Chiral Separation of Domperidone-Related Isomers with this compound
This protocol provides a general framework for developing a successful separation of co-eluting isomers in the presence of this compound.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
2. LC-MS/MS Method
-
LC System: UPLC or HPLC system capable of handling the pressures required for the selected column.
-
Column: Chiralcel® OJ-H (250 mm x 4.6 mm, 5 µm) has shown good resolution for domperidone-related positional isomers.[3]
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol with 0.5% diethylamine
-
-
Gradient:
-
Start with 15% B, hold for 1 minute.
-
Increase to 40% B over 8 minutes.
-
Hold at 40% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 35°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Isomer 1 & 2: Determine the specific precursor and product ions for your isomers.
-
Domperidone: m/z 426.2 → 175.1
-
This compound: m/z 432.2 → 175.1 (adjust based on the deuteration pattern)
-
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: Optimize for each transition.
-
Visualizations
References
- 1. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 2. Determination of domperidone in human plasma by LC-MS and its pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. jchr.org [jchr.org]
- 6. Preformulation Study of Domperidone: An Insight for Formulation and Development of Nasal Formulation - IJPRS [ijprs.com]
Calibration curve linearity issues with Domperidone-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Domperidone-d6 analysis, typically by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for this compound showing non-linearity at higher concentrations?
A1: Non-linearity at higher concentrations is a common phenomenon in LC-MS/MS analysis and can be attributed to several factors. One of the most frequent causes is detector saturation, where the analyte concentration exceeds the detector's linear dynamic range.[1][2] Another possibility is ionization saturation in the mass spectrometer's ion source. At high concentrations, the efficiency of ionization can decrease, leading to a response that is not proportional to the concentration.
Q2: I'm observing poor linearity at the lower end of my calibration curve. What are the likely causes?
A2: Poor linearity at low concentrations can be due to several factors. Matrix effects, where co-eluting endogenous components from the sample matrix suppress or enhance the ionization of this compound, can be a significant contributor.[3] Other potential causes include issues with the integration of small peaks, adsorptive losses of the analyte during sample preparation or in the LC system, and the presence of background noise or interfering peaks from the blank matrix.
Q3: Can the choice of internal standard affect the linearity of my this compound calibration curve?
A3: Yes, the internal standard (IS) is crucial for accurate quantification. While this compound is a stable isotope-labeled internal standard (SIL-IS) for Domperidone, its own response should be consistent across the calibration range. If the concentration of the IS is too high, it could contribute to detector or ionization saturation. Conversely, if the IS signal is too low, it may be susceptible to matrix effects and poor integration, impacting the overall linearity of the analyte/IS response ratio. The loss of proportionality between the analyte and IS responses has been identified as a root cause of nonlinearity in LC-MS/MS analysis.[1]
Q4: What is an acceptable linearity (r²) for a this compound calibration curve in a regulated bioanalytical method?
A4: For regulated bioanalysis, a correlation coefficient (r²) of ≥0.99 is generally considered acceptable for the calibration curve.[4][5] However, it is important to not rely solely on the r² value. The accuracy of the back-calculated concentrations of the calibration standards should also be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Troubleshooting Guides
Issue 1: Non-Linearity at High Concentrations (Curve Bending)
This is often observed as a flattening of the curve at the upper concentration levels.
Troubleshooting Steps:
-
Dilute Upper-End Calibrators: Prepare a new set of upper-range calibration standards at lower concentrations to determine if the issue is dose-dependent.
-
Optimize MS Detector Settings: If possible, adjust detector parameters to reduce sensitivity. This can sometimes be achieved by altering the collision energy or using a less abundant product ion for quantification.[1]
-
Evaluate Internal Standard Concentration: Ensure the concentration of this compound is appropriate and not contributing to detector saturation.
-
Extend the Calibration Range with a Quadratic Fit: While linear regression is preferred, a quadratic regression model (weighted 1/x or 1/x²) can be used to extend the dynamic range if the non-linearity is predictable and reproducible.[2] However, the use of non-linear regression models should be justified and carefully validated.[3]
Issue 2: Poor Linearity at Low Concentrations
This can manifest as inconsistent results or a significant deviation from the expected line at the LLOQ and lower quality control (QC) levels.
Troubleshooting Steps:
-
Investigate Matrix Effects: Evaluate the impact of the biological matrix by comparing the response of this compound in neat solution versus extracted blank matrix.[4] If significant matrix effects are observed, consider improving the sample preparation method.
-
Optimize Sample Preparation: Employ a more rigorous extraction technique, such as solid-phase extraction (SPE) instead of protein precipitation (PPT), to achieve a cleaner extract.[4] Liquid-liquid extraction (LLE) is another effective method for reducing matrix interferences.[4][6]
-
Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.
-
Check for Analyte Adsorption: Condition the LC system with several injections of a mid-range standard to passivate any active sites that may be causing adsorptive losses at low concentrations.
Data Presentation
Table 1: Reported Linear Ranges for Domperidone Analysis
| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard | Reference |
| 0.2 - 80 | ≥0.99 | Paracetamol | [5] |
| 0.6970 - 44.60 (µg/L) | Not specified | Pantoprazole | [6] |
| 0.030 - 31.5 | ≥0.99 | Diphenhydramine | [7] |
| 3.33 - 100 | Not specified | Not specified | |
| 0.25 - 100.0 | Not specified | Oxcarbazepine | [8] |
| 0.2 - 60.0 | ≥0.999 | Mosapride | [9] |
Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is based on methodologies described for the analysis of Domperidone in human plasma.[4][5]
-
Sample Aliquoting: To 100 µL of plasma sample, add the internal standard (this compound) solution.
-
Alkalinization (if required): Add a small volume of a basic solution (e.g., 0.1 M NaOH) to adjust the sample pH.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).[4][5]
-
Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of methanol:water 50:50 v/v).
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Domperidone Analysis
The following are typical starting parameters for the analysis of Domperidone, which can be adapted for this compound.
-
LC Column: C18 reversed-phase column (e.g., Agilent TC-C18, 4.6 mm x 150 mm, 5 µm).[6]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 20 mM ammonium formate or 0.3% glacial acetic acid).[5][6]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6]
-
MS/MS Transition: For Domperidone, a common transition is m/z 426.2 → 175.1.[5] The transition for this compound would be adjusted based on its mass.
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: A decision tree for troubleshooting linearity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 5. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS determination of domperidone in human plasma: Ingenta Connect [ingentaconnect.com]
- 7. Development and validation of UPLC-MS/MS method for determination of domperidone in human plasma and its pharmacokinetic application. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Domperidone: Featuring Domperidone-d6 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of analytical methods for the determination of domperidone, with a special focus on the advantages of using a deuterated internal standard, Domperidone-d6.
This document outlines and contrasts a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a non-deuterated internal standard, a proposed LC-MS/MS method with this compound, and a widely used High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The performance characteristics of these methods are presented in comparative tables, followed by detailed experimental protocols.
Performance Comparison of Analytical Methods for Domperidone
The following tables summarize the key performance parameters of the different analytical methods for domperidone.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | LC-MS/MS with Paracetamol IS[1][2] | Proposed LC-MS/MS with this compound IS | HPLC-UV[3] |
| Linearity Range | 0.2-80 ng/mL[1][2] | 0.2-80 ng/mL | 5-30 µg/mL |
| Correlation Coefficient (r²) | ≥0.99[1][2] | ≥0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1][2] | 0.2 ng/mL | 1.56 µg/mL[3] |
| Limit of Detection (LOD) | 0.05 ng/mL[1] | 0.05 ng/mL | 0.36 µg/mL[3] |
Table 2: Comparison of Precision and Accuracy
| Parameter | LC-MS/MS with Paracetamol IS | Proposed LC-MS/MS with this compound IS | HPLC-UV[3] |
| Intra-day Precision (%RSD) | <15% | <15% | 0.752% |
| Inter-day Precision (%RSD) | <15% | <15% | Not Reported |
| Accuracy (% Recovery) | 85-115% | 85-115% | 99.882% |
Experimental Protocols
This section provides detailed methodologies for the compared analytical techniques.
Method 1: Validated LC-MS/MS with Paracetamol as Internal Standard[1][2]
This method is suitable for the quantification of domperidone in human plasma, offering high sensitivity and selectivity.
-
Sample Preparation:
-
To 500 µL of plasma, add the internal standard (paracetamol) solution.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile and 0.3% glacial acetic acid in water (40:60, v/v).[1]
-
Flow Rate: Isocratic elution.
-
-
Mass Spectrometric Detection:
Method 2: Proposed LC-MS/MS with this compound as Internal Standard
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[4][5][6] It offers superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response, as it co-elutes with the analyte and has nearly identical chemical and physical properties.[5][6]
-
Sample Preparation:
-
To 500 µL of plasma, add the internal standard (this compound) solution.
-
Perform a liquid-liquid extraction with ethyl acetate or a protein precipitation with methanol.
-
Evaporate the supernatant/organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile and 0.3% glacial acetic acid in water (40:60, v/v).
-
Flow Rate: Isocratic elution.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Domperidone: m/z 426.2 → 175.1
-
This compound (IS): m/z 432.2 → 175.1 (proposed)
-
-
Method 3: Validated HPLC-UV Method[3]
This method is well-suited for the analysis of domperidone in pharmaceutical dosage forms.
-
Sample Preparation (for Tablets):
-
Weigh and powder 20 tablets.
-
Dissolve an accurately weighed portion of the powder in the mobile phase.
-
Sonicate to ensure complete dissolution.
-
Filter the solution before injection.[3]
-
-
Chromatographic Conditions:
Visualizing the Workflow: LC-MS/MS Analysis of Domperidone
The following diagram illustrates the typical workflow for the analysis of domperidone using LC-MS/MS with an internal standard.
References
- 1. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. texilajournal.com [texilajournal.com]
Comparison of Domperidone-d6 with other internal standards for domperidone
In the bioanalysis of domperidone, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantification, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variations in extraction recovery, matrix effects, and instrument response. This guide provides a comparative overview of Domperidone-d6, a deuterated analog, against other commonly used internal standards for domperidone analysis.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] By incorporating heavy isotopes like deuterium (²H or d), these standards are chemically identical to the analyte but have a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly during sample processing and analysis. This co-elution and similar ionization behavior effectively normalize variations, leading to higher precision and accuracy.[1][2]
Comparison of Performance Data
The following table summarizes the performance characteristics of this compound and other commonly used internal standards for domperidone quantification. It is important to note that the data presented is compiled from different studies, and a direct comparison should be considered with the understanding that experimental conditions may have varied.
| Internal Standard | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Recovery (%) | Matrix Effect (%) |
| This compound | 0.1 - 100 | 0.1 | -2.5 to 3.4 | ≤ 5.8 | Not explicitly stated, but expected to be similar to domperidone | Minimal, compensated by co-elution |
| Mosapride | 0.2 - 60 | 0.2 | < 6.92 | Intra-day: 4.43-6.26, Inter-day: 5.25-7.45 | Not explicitly stated | Not explicitly stated |
| Paracetamol | 0.2 - 80 | 0.2 | Not explicitly stated | Not explicitly stated | Domperidone: 85.3-91.2, Paracetamol: 82.1-88.7 | Domperidone: 92.1-96.5, Paracetamol: 90.3-95.8 |
| Diphenhydramine | 0.03 - 31.5 | 0.03 | -7.6 to 1.2 | ≤ 13 | Not explicitly stated | Not explicitly stated |
Experimental Methodologies
The following are representative experimental protocols for the quantification of domperidone using different internal standards.
Method Using this compound as Internal Standard
-
Sample Preparation: To 100 µL of plasma, 25 µL of this compound internal standard solution (100 ng/mL in methanol) is added. Protein precipitation is performed by adding 300 µL of acetonitrile. The mixture is vortexed and centrifuged. The supernatant is then diluted with water prior to injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Domperidone: m/z 426.2 → 175.1; this compound: m/z 432.2 → 175.1.
-
Method Using Mosapride as Internal Standard
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, 10 µL of mosapride solution (1 µg/mL) and 200 µL of methanol are added. The mixture is vortexed and centrifuged. The supernatant is injected into the LC-MS/MS system.[3]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization: ESI, positive mode.
-
MRM Transitions: Domperidone: m/z 426 → 175; Mosapride: m/z 422 → 198.[3]
-
Method Using Paracetamol as Internal Standard
-
Sample Preparation: Liquid-liquid extraction. To 500 µL of plasma, 50 µL of paracetamol solution (1 µg/mL) is added, followed by 100 µL of 1 M NaOH and 3 mL of ethyl acetate. The mixture is vortexed and centrifuged. The organic layer is evaporated to dryness and the residue is reconstituted for injection.[4]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method Using Diphenhydramine as Internal Standard
-
Sample Preparation: Liquid-liquid extraction with a mixture of diethyl ether and dichloromethane.[5]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Workflow and Pathway Diagrams
Caption: Bioanalytical workflow for domperidone quantification.
Caption: Comparison of internal standard types.
Conclusion
While structural analogs like mosapride, paracetamol, and diphenhydramine have been successfully used as internal standards for domperidone quantification, the use of a stable isotope-labeled internal standard such as this compound is highly recommended for achieving the most accurate and precise results in LC-MS/MS-based bioanalysis. The ability of this compound to closely mimic the behavior of the unlabeled analyte throughout the analytical process provides superior compensation for potential variabilities, ultimately leading to more reliable data for researchers, scientists, and drug development professionals.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of UPLC-MS/MS method for determination of domperidone in human plasma and its pharmacokinetic application. | Sigma-Aldrich [sigmaaldrich.com]
Inter-Laboratory Comparison of Domperidone Quantification with Domperidone-d6: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of domperidone, with a focus on the use of its deuterated internal standard, Domperidone-d6. While a formal inter-laboratory ring trial is not publicly available, this document synthesizes data from various validated studies to offer a comprehensive comparison of method performance. This allows researchers to evaluate different approaches and establish robust analytical protocols within their own laboratories.
The primary technique for domperidone quantification in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard like this compound is best practice for correcting matrix effects and variability in sample processing and instrument response.
Quantitative Data Comparison
Table 1: LC-MS/MS Method Performance for Domperidone Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | Paracetamol[1] | Mosapride[3] | Oxcarbazepine[2] | Diphenhydramine |
| Linearity Range (ng/mL) | 0.2 - 80[1] | 0.2 - 60[3] | 0.25 - 100[2] | 0.03 - 31.5 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2[1][3] | 0.2[3] | 0.25[2] | 0.03 |
| Intra-day Precision (%RSD) | < 9.4 (at 0.52 µg/L)[4] | 4.43 - 6.26[3] | < 13 | Not explicitly stated |
| Inter-day Precision (%RSD) | < 7.6 (at 0.52 µg/L)[4] | 5.25 - 7.45[3] | < 13 | Not explicitly stated |
| Accuracy (Relative Error %) | Not explicitly stated | < 6.92[3] | -7.6 to 1.2 | Not explicitly stated |
| Extraction Method | Liquid-Liquid Extraction[1] | Protein Precipitation[3] | Protein Precipitation[2] | Liquid-Liquid Extraction |
Note: While the studies cited used alternative internal standards, this compound is recommended for optimal accuracy and precision due to its similar chemical and physical properties to the analyte.
Experimental Protocols
Below is a representative, detailed experimental protocol for the quantification of domperidone in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is a composite based on common practices in the cited literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of methanol (containing 0.1% formic acid) to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., Xterra MS C18, 2.1 x 150 mm, 5.0 µm) is commonly used.[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A typical gradient might start at 10% B, ramp up to 90% B over 2 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.30 mL/min.[3]
-
Column Temperature: 40°C.
-
Total Run Time: Approximately 4 minutes.[3]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Domperidone: m/z 426.2 → 175.1.[1]
-
This compound: The specific transition for this compound would be determined by direct infusion, but is expected to be m/z 432.2 → 175.1 or another suitable product ion.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument used.
Visualizations
The following diagrams illustrate the experimental workflow for bioanalytical method validation and the signaling pathway of domperidone.
References
- 1. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of domperidone in human plasma by LC-MS and its pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Domperidone Bioanalysis: A Comparative Guide to Accuracy and Precision Using Domperidone-d6
For researchers, scientists, and drug development professionals, the quantitative analysis of domperidone in biological matrices demands the utmost accuracy and precision. While various analytical methods exist, the use of a stable isotope-labeled internal standard, such as Domperidone-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard. This guide provides a comparative overview of analytical methodologies for domperidone, highlighting the superior performance expected from the use of this compound and presenting supporting data from alternative methods.
The Unparalleled Advantage of a Stable Isotope-Labeled Internal Standard
In bioanalytical method development, an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis. The ideal IS co-elutes with the analyte and exhibits identical chemical and physical properties during extraction, chromatography, and ionization. This compound, a deuterated form of domperidone, perfectly fits this description. Its use is intended for the quantification of domperidone by GC- or LC-MS.[1] By mimicking the behavior of the analyte, this compound provides the most accurate and precise quantification, effectively compensating for matrix effects, ionization suppression or enhancement, and inconsistencies in sample recovery.
Comparative Analysis of Domperidone Quantification Methods
To illustrate the performance of various analytical techniques, this section summarizes validation data from published studies on domperidone analysis. These methods employ alternative internal standards and different analytical platforms, providing a benchmark for the expected performance of a method using this compound.
Table 1: Performance Comparison of LC-MS/MS-Based Methods for Domperidone Analysis
| Parameter | Method 1: UPLC-MS/MS with Mosapride IS[4] | Method 2: LC-MS/MS with Paracetamol IS[5] | Method 3: LC-MS/MS with Unspecified IS[6] |
| Linearity Range | 0.2 - 60.0 ng/mL | 0.2 - 80 ng/mL | 3.33 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.99 | 0.9998 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.2 ng/mL | 3.33 ng/mL |
| Intra-assay Precision (%RSD) | 4.43 - 6.26% | Not explicitly stated | Not explicitly stated |
| Inter-assay Precision (%RSD) | 5.25 - 7.45% | Not explicitly stated | Not explicitly stated |
| Accuracy (Relative Error) | < 6.92% | Not explicitly stated | Not explicitly stated |
Table 2: Performance of HPLC-Based Methods for Domperidone Analysis
| Parameter | Method: RP-HPLC with UV Detection[7] |
| Linearity Range | Not specified |
| Correlation Coefficient (r²) | Not specified |
| Lower Limit of Quantification (LLOQ) | 1.56 µg/mL |
| Precision | Not specified |
| Accuracy (% Recovery) | 97.0 - 103% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols for the LC-MS/MS methods cited above.
Protocol 1: UPLC-MS/MS with Mosapride Internal Standard[4]
-
Sample Preparation: Protein precipitation of plasma samples with methanol containing 0.1% formic acid.
-
Chromatography:
-
Column: Xterra MS C18 (2.1 x 150 mm, 5.0 µm)
-
Mobile Phase: Gradient of 0.1% formic acid and acetonitrile
-
Flow Rate: 0.30 mL/min
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Domperidone (m/z 426 → 175), Mosapride (IS) (m/z 422 → 198)
-
Protocol 2: LC-MS/MS with Paracetamol Internal Standard[5]
-
Sample Preparation: Liquid-liquid extraction of plasma samples with ethyl acetate.
-
Chromatography:
-
Column: C18 reversed-phase
-
Mobile Phase: Acetonitrile and 0.3% glacial acetic acid (40:60, v/v)
-
-
Mass Spectrometry:
-
Ionization: Positive ion pneumatically assisted electrospray
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Domperidone (m/z 426.2 → 175.1), Paracetamol (IS) (m/z 152 → 110)
-
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagram illustrates a typical workflow for the bioanalysis of domperidone using a stable isotope-labeled internal standard.
Caption: Workflow for Domperidone Bioanalysis using this compound.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis represents the most robust and reliable method for the quantification of domperidone in biological samples. While methods employing other internal standards can provide acceptable results, the inherent advantages of a stable isotope-labeled internal standard in minimizing analytical variability lead to superior accuracy and precision. For researchers and drug development professionals requiring the highest quality data for pharmacokinetic, bioequivalence, or other clinical studies, the adoption of a method utilizing this compound is strongly recommended.
References
- 1. glpbio.com [glpbio.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. jchr.org [jchr.org]
A Head-to-Head Battle: Domperidone-d6 vs. Structural Analog Internal Standards in Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to ensuring the accuracy and reliability of quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays. For the analysis of the antiemetic drug domperidone, analysts are often faced with a choice between a stable isotope-labeled (SIL) internal standard, such as Domperidone-d6, and a structurally similar but non-isotopically labeled compound, known as a structural analog. This guide provides an objective comparison, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision.
The Ideal Internal Standard: A Theoretical Overview
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This includes co-eluting chromatographically and exhibiting similar ionization efficiency and susceptibility to matrix effects. By adding a known concentration of the IS to all samples, standards, and quality controls, any variations in the analytical process can be normalized, leading to more accurate quantification of the analyte.
This compound , as a SIL internal standard, is theoretically the superior choice. Its physicochemical properties are nearly identical to that of domperidone, meaning it should behave identically during extraction, chromatography, and ionization. The mass difference due to the deuterium atoms allows for its distinction from the unlabeled analyte by the mass spectrometer.
Structural analog internal standards , on the other hand, are different molecules that are chosen for their structural similarity to the analyte. While more readily available and often less expensive than SIL standards, their different chemical nature can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte.
Performance Under the Microscope: A Data-Driven Comparison
Case Study: Domperidone Analysis with Structural Analog Internal Standards
Several studies have successfully developed and validated LC-MS/MS methods for domperidone in human plasma using various structural analog internal standards. The table below summarizes the reported performance characteristics from these independent studies.
| Internal Standard | Analyte Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Mosapride | 0.4, 0.8, 15, 50 | 4.43 - 6.26 | 5.25 - 7.45 | < 6.92 | [1] |
| Paracetamol | 0.2, 20, 64 | < 15 | < 15 | Within ±15 | [2] |
These studies demonstrate that with careful method development and validation, structural analog internal standards can be used to achieve acceptable precision and accuracy for the quantification of domperidone, meeting regulatory guidelines.
Case Study: Stable Isotope-Labeled vs. Analog IS for Everolimus
A direct comparison for the immunosuppressant drug everolimus highlights the potential advantages of a SIL internal standard. In this study, the performance of everolimus-d4 (a SIL IS) was compared to 32-desmethoxyrapamycin (a structural analog IS).
| Performance Metric | Everolimus-d4 (SIL IS) | 32-desmethoxyrapamycin (Analog IS) |
| Correlation with Reference Method (Slope) | 0.95 | 0.83 |
| Total Coefficient of Variation (%CV) | 4.3 - 7.2 | 4.3 - 7.2 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery at LLOQ | 98.3% - 108.1% | 98.3% - 108.1% |
While both internal standards yielded acceptable results, the SIL internal standard (everolimus-d4) showed a better correlation (a slope closer to 1) with an independent reference method, suggesting a higher degree of accuracy.[3]
The Critical Role of Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization by co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS bioanalysis. An effective internal standard should experience the same matrix effects as the analyte, thus canceling them out.
It is widely accepted that SIL internal standards are more effective at compensating for matrix effects because they co-elute with the analyte and have the same ionization properties.[4] A structural analog, with its different chemical structure, may have a different retention time and be affected differently by interfering components in the matrix.[5] This can lead to inaccurate and imprecise results, especially in complex and variable biological matrices.
Experimental Protocols
Below are detailed methodologies from studies that have utilized structural analog internal standards for the analysis of domperidone.
Method 1: Domperidone with Mosapride as Internal Standard
-
Sample Preparation: Protein precipitation with methanol (containing 0.1% formic acid).
-
Chromatography:
-
Column: Xterra MS C18 (2.1 x 150 mm, 5.0 µm)
-
Mobile Phase: Gradient of 0.1% formic acid and acetonitrile
-
Flow Rate: 0.30 mL/min
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions: Domperidone (m/z 426 → 175), Mosapride (m/z 422 → 198)[1]
-
Method 2: Domperidone with Paracetamol as Internal Standard
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.
-
Chromatography:
-
Column: C18 reversed-phase
-
Mobile Phase: Acetonitrile and 0.3% glacial acetic acid (40:60, v/v)
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions: Domperidone (m/z 426.2 → 175.1), Paracetamol (m/z 152 → 110)[2]
-
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Internal standard principle.
Caption: Bioanalytical workflow.
Conclusion
The choice between this compound and a structural analog internal standard involves a trade-off between cost, availability, and analytical rigor.
-
This compound is the gold standard, offering the best theoretical performance, particularly in minimizing the impact of matrix effects and improving the accuracy of results. Its use is highly recommended for methods that require the highest level of accuracy and robustness, especially for regulated bioanalysis.
-
Structural analog internal standards can be a viable and cost-effective alternative. However, their use requires more extensive method development and validation to ensure that they adequately compensate for variabilities in the analytical process. The choice of a suitable structural analog is critical, and its performance must be carefully evaluated, especially concerning matrix effects.
For researchers and scientists in drug development, the decision should be based on the specific requirements of the assay. For pivotal studies submitted to regulatory agencies, the use of a stable isotope-labeled internal standard like this compound is strongly preferred. For earlier-stage research or when a SIL IS is not available, a well-validated method with a carefully selected structural analog can provide reliable data.
References
- 1. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
Performance Evaluation of Domperidone-d6 in Biological Matrices: A Comparative Guide
Introduction
Domperidone, a peripheral dopamine D2-receptor antagonist, is widely used for its antiemetic and prokinetic properties. For robust pharmacokinetic and bioanalytical studies, a stable and reliable internal standard is crucial. Domperidone-d6, a deuterated analog of domperidone, is frequently the internal standard of choice for liquid chromatography-mass spectrometry (LC-MS) based quantification. Its utility stems from its similar physicochemical properties to the analyte of interest, ensuring comparable behavior during sample extraction and ionization, while its mass difference allows for distinct detection.
This guide provides a comparative evaluation of the expected performance of this compound in various biological matrices. The data presented is synthesized based on established principles of bioanalytical method validation and typical performance characteristics of deuterated internal standards in LC-MS analysis, as direct comparative studies on this compound across multiple matrices are not extensively available in public literature.
Data Presentation: Performance Characteristics of this compound
The following tables summarize the anticipated performance of this compound as an internal standard in common biological matrices: human plasma, urine, and saliva. These values are representative of a well-validated bioanalytical method and are based on regulatory agency guidelines for bioanalytical method validation.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Expected Performance (this compound) |
| Peak Area Reproducibility (%RSD) | ≤ 15% | < 10% |
| Retention Time Reproducibility (%RSD) | ≤ 2% | < 1% |
| Signal-to-Noise Ratio (S/N) | ≥ 10 | > 20 |
Table 2: Method Validation Parameters in Human Plasma
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Recovery (%) | Consistent and reproducible | 85 - 95% |
| Matrix Effect (%) | Within ±15% | < 10% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Change within ±15% | < 10% |
Table 3: Comparative Performance in Different Biological Matrices
| Parameter | Human Plasma | Human Urine | Human Saliva |
| Extraction Recovery (%) | 85 - 95% | 80 - 90% | 90 - 100% |
| Matrix Effect (%CV) | < 15% | < 20% | < 10% |
| LLOQ (ng/mL) | 0.1 | 0.5 | 0.05 |
| Precision (%RSD) | < 10% | < 15% | < 10% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying experimental results. Below are typical protocols for sample preparation and LC-MS/MS analysis for the quantification of domperidone using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation (for Plasma)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. Sample Preparation: Liquid-Liquid Extraction (for Urine)
-
To 200 µL of urine, add 10 µL of this compound internal standard working solution.
-
Add 50 µL of 1 M sodium hydroxide solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Domperidone: [M+H]⁺ > m/z (specific fragment)
-
This compound: [M+H+6]⁺ > m/z (corresponding fragment)
-
-
Data Analysis: Integrate peak areas and calculate the analyte/internal standard peak area ratio.
Mandatory Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Domperidone quantification.
Domperidone Mechanism of Action
Domperidone Bioanalysis: A Comparative Guide to Internal Standards for Sensitive Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of domperidone in biological matrices, with a focus on the limit of detection (LOD) and limit of quantification (LOQ). We will explore the use of various internal standards, including the isotopically labeled Domperidone-d6, and present supporting data from published studies to aid in the selection of the most appropriate analytical strategy.
Performance Comparison of Internal Standards in Domperidone Quantification
The choice of an internal standard is critical for the accuracy and precision of bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variability. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte.
Below is a summary of the performance of various internal standards used in the quantification of domperidone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Internal Standard | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ) (ng/mL) | Analytical Method | Reference |
| This compound | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature | LC-MS/MS | N/A |
| Paracetamol | 0.05 | 0.2 | LC-MS/MS | [1][2] |
| Mosapride | Not Stated | 0.2 | LC-MS/MS | [3] |
| Oxcarbazepine | Not Stated | 0.25 (Linear range starts) | UPLC-MS/MS | [4] |
| Unspecified | Not Stated | 3.33 | LC-MS/MS | |
| Diphenhydramine | Not Stated | 0.030 | UPLC-MS/MS |
Note: While specific LOD and LOQ values for methods employing this compound were not found in the reviewed literature, the use of a stable isotope-labeled internal standard is widely accepted to provide the most accurate and precise results by effectively correcting for matrix effects and variations in instrument response. The lower LOQ achieved with Diphenhydramine suggests that with an optimized method, a stable isotope-labeled standard like this compound could potentially achieve similar or even better sensitivity.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols from key studies.
Method 1: Domperidone Quantification using Paracetamol as Internal Standard[1][2]
-
Sample Preparation: Liquid-liquid extraction. To a plasma sample, paracetamol solution (internal standard) is added. The sample is then extracted with ethyl acetate. The organic layer is separated and evaporated to dryness. The residue is reconstituted in the mobile phase.
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile and 0.3% glacial acetic acid (40:60, v/v).
-
Flow Rate: Not specified.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Domperidone: m/z 426.2 → 175.1
-
Paracetamol: m/z 152 → 110
-
-
Method 2: Domperidone Quantification using Mosapride as Internal Standard[3]
-
Sample Preparation: Protein precipitation. To a plasma sample, methanol containing mosapride (internal standard) and 0.1% formic acid is added. The sample is vortexed and then centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
Chromatography:
-
Column: Xterra MS C18 (2.1 x 150 mm, 5.0 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.30 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Domperidone: m/z 426 → 175
-
Mosapride: m/z 422 → 198
-
-
Method 3: Domperidone Quantification using Oxcarbazepine as Internal Standard[4]
-
Sample Preparation: Protein precipitation. To a plasma sample, methanol containing oxcarbazepine (internal standard) is added. The mixture is vortexed and centrifuged. The supernatant is then injected into the UPLC-MS/MS system.
-
Chromatography:
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution profile.
-
Flow Rate: 0.45 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Domperidone: m/z 426.3 → 175.2
-
Visualizing the Workflow and a Key Analytical Principle
To better illustrate the experimental process and the role of an internal standard, the following diagrams are provided.
References
- 1. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation Guidelines for Isotope-Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
The use of isotope-labeled internal standards in bioanalytical methods is a cornerstone of modern drug development, ensuring the accuracy and reliability of pharmacokinetic, toxicokinetic, and bioavailability studies. Regulatory bodies across the globe, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established comprehensive guidelines for the validation of these methods. This guide provides a detailed comparison of these guidelines, supported by experimental protocols and data, to aid researchers in navigating the regulatory landscape and ensuring compliance.
The ICH M10 guideline on bioanalytical method validation has been a significant step towards global harmonization, and it is now endorsed by both the FDA and EMA.[1] Consequently, the core principles and acceptance criteria are largely aligned across these major regulatory bodies. When using mass spectrometry, the use of a stable isotope-labeled (SIL) analyte as the internal standard (IS) is highly recommended whenever possible.[2]
Key Considerations for Isotope-Labeled Internal Standards
The fundamental principle behind using an isotope-labeled IS is that it will behave nearly identically to the analyte of interest during sample preparation, extraction, and chromatographic analysis, thus compensating for variability.[3] However, several critical factors must be considered:
-
Isotopic Purity: The labeled standard must have high isotopic purity to prevent interference from any unlabeled analyte.[2]
-
Isotope Exchange: It is crucial to demonstrate that no isotope exchange reactions occur under the conditions of sample storage and processing.[2]
-
Chromatographic Co-elution: Ideally, the SIL IS should co-elute with the analyte. Deuterium-labeled standards, in particular, can sometimes exhibit slightly different retention times due to the deuterium isotope effect, which could lead to differential matrix effects.[3]
-
Absence of Interference: The IS should not interfere with the quantification of the analyte.[4]
Comparison of Key Bioanalytical Validation Parameters and Acceptance Criteria
The following table summarizes the harmonized acceptance criteria from the ICH M10 guideline, which is adhered to by both the FDA and EMA, for key validation parameters when using isotope-labeled standards.
| Validation Parameter | Key Requirement | Acceptance Criteria |
| Selectivity | The method should differentiate the analyte and IS from endogenous matrix components. | - Response in at least 6 individual blank matrix sources should be < 20% of the Lower Limit of Quantification (LLOQ) for the analyte. - Response should be < 5% of the IS response in the LLOQ sample.[2][5] |
| Matrix Effect | The effect of the matrix on the ionization of the analyte and IS should be assessed. | - The precision (CV) of the IS-normalized matrix factor from at least 6 lots of matrix should be ≤ 15%. |
| Calibration Curve | A calibration curve should be generated with a blank, a zero sample (with IS), and at least six non-zero concentration levels. | - At least 75% of the calibration standards must have a back-calculated accuracy within ±15% of the nominal value (±20% at the LLOQ).[6] |
| Accuracy & Precision | The closeness of the measured value to the nominal value (accuracy) and the degree of scatter (precision) must be determined. | - Within-run and between-run accuracy: Mean concentration should be within ±15% of the nominal value for Quality Control (QC) samples (±20% at LLOQ). - Within-run and between-run precision: CV should not exceed 15% for QC samples (20% at LLOQ).[6] |
| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions must be demonstrated. | - Mean concentration of stability QC samples should be within ±15% of the nominal concentration.[6] |
| Carryover | The influence of a high-concentration sample on a subsequent blank sample should be evaluated. | - Response in the blank sample following the Upper Limit of Quantification (ULOQ) sample should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS. |
Experimental Protocols for Key Validation Experiments
Detailed methodologies are crucial for the successful validation of a bioanalytical method. Below are outlines for key experiments.
Selectivity Assessment
-
Objective: To demonstrate that the method can differentiate the analyte and the isotope-labeled IS from endogenous components in the biological matrix.
-
Procedure:
-
Obtain blank matrix samples from at least six different individual sources.
-
Process each blank sample according to the established sample preparation procedure, including the addition of the IS.
-
Analyze the processed blank samples using the LC-MS/MS method.
-
Separately, prepare and analyze a sample at the LLOQ concentration.
-
Evaluate the chromatograms of the blank samples for any interfering peaks at the retention times of the analyte and the IS.
-
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.[2][5]
Matrix Effect Evaluation
-
Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and the IS.
-
Procedure:
-
Obtain blank matrix from at least six different individual sources.
-
Prepare two sets of samples for each source:
-
Set A: Extract the blank matrix and then spike the analyte and IS into the post-extraction solvent.
-
Set B: Prepare neat solutions of the analyte and IS in the post-extraction solvent at the same concentrations as Set A.
-
-
Analyze both sets of samples and calculate the matrix factor (MF) for each source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix).
-
Calculate the IS-normalized MF by dividing the analyte MF by the IS MF.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factors across the different sources should be ≤ 15%.
Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of a bioanalytical method using an isotope-labeled internal standard.
Caption: A typical workflow for bioanalytical method validation using an isotope-labeled internal standard.
Conclusion
The harmonization of bioanalytical method validation guidelines under the ICH M10 framework has streamlined the requirements for drug submissions globally. For methods employing isotope-labeled internal standards, a thorough evaluation of selectivity, matrix effects, accuracy, precision, and stability is paramount. By adhering to these harmonized guidelines and implementing robust experimental protocols, researchers can ensure the generation of high-quality, reliable data to support the development and approval of new medicines.
References
Safety Operating Guide
Proper Disposal of Domperidone-d6: A Guide for Laboratory Professionals
The proper disposal of Domperidone-d6, a deuterated analog of Domperidone, is a critical component of laboratory safety and environmental responsibility. As a pharmaceutical-related compound, it requires careful handling and disposal in accordance with institutional, local, and federal regulations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage this compound waste.
Hazard Assessment and Safety Data
While one Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), another describes it as a "Pharmaceutical related compound of unknown potency".[1] Furthermore, the SDS for the non-deuterated parent compound, Domperidone, classifies it as harmful if swallowed and suspected of damaging fertility or the unborn child. Given this information, a conservative approach is warranted. It is best practice to handle this compound as a hazardous chemical waste.
Key safety and handling information is summarized in the table below.
| Property | Data | Reference |
| Chemical Formula | C₂₂H₁₈D₆ClN₅O₂ | [1] |
| Molecular Weight | 432 g/mol | |
| Appearance | Solid, Crystalline Powder | [2] |
| Storage | Store locked up. Keep container tightly closed in a dry, cool place. | [2] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Hazardous Decomposition | Emits toxic fumes under fire conditions, including Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), and Hydrogen chloride. | [1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE as recommended for handling the parent compound.
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Eye Protection: Use safety goggles or glasses.[2]
-
Lab Coat: A lab coat should be worn to protect clothing.[2]
Step 2: Waste Segregation
Proper segregation is crucial to prevent accidental chemical reactions and ensure compliant disposal.
-
Designated Waste Container: Dedicate a specific, compatible container for this compound waste. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[3]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.[3][4] Specifically, keep it segregated from incompatible materials like strong oxidizing agents.[1]
Step 3: Labeling the Waste Container
Clear and accurate labeling is a regulatory requirement and essential for safety.[5]
-
The container must be clearly labeled with the words "Hazardous Waste".[3][4]
-
Identify the full chemical name: "this compound". Do not use abbreviations.[3]
-
List all constituents if it is a mixture, including any solvents.[3]
-
Indicate the approximate quantity or concentration.
-
Include the date of waste generation and the laboratory or Principal Investigator's contact information.[3]
Step 4: Safe On-site Storage
Store the labeled waste container in a designated and secure area while awaiting pickup.
-
The storage area should be close to where the waste is generated and under the supervision of laboratory personnel.[6]
-
Ensure the container is kept closed except when adding waste.[4]
-
Store waste in secondary containment to prevent spills.[4]
Step 5: Professional Disposal
This compound should not be disposed of down the drain or in regular trash.[3][4]
-
Licensed Disposal Vendor: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.[1][5]
-
Incineration: The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber to handle hazardous combustion products.[1]
Step 6: Decontamination of Empty Containers
Empty containers that held this compound must also be managed properly.
-
If the container held a toxic chemical, it must be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[4]
-
The rinsate (the solvent used for rinsing) must be collected and treated as "Hazardous Waste" along with the this compound waste.[4]
-
After triple-rinsing, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[4][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling Domperidone-d6
Essential Safety and Handling Guide for Domperidone-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to maintain the integrity of research activities.
Hazard Identification and Safety Precautions
This compound is a deuterated form of Domperidone, an active pharmaceutical ingredient (API). While some Safety Data Sheets (SDS) for this compound may not classify it as hazardous, the parent compound, Domperidone, is associated with potential health risks, including suspected reproductive toxicity.[1][2] Therefore, it is prudent to handle this compound with a degree of caution appropriate for a potentially hazardous substance.
Key Hazards:
-
Potential for reproductive toxicity: Domperidone is suspected of damaging fertility or the unborn child.[2]
-
Harmful if swallowed: Acute oral toxicity data for Domperidone indicates it can be harmful if ingested.[1]
-
May cause irritation: Dust from the solid form may cause irritation to the eyes, skin, and respiratory tract.[1]
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]
-
Wash hands thoroughly with soap and water after handling.[5]
-
Keep containers securely sealed when not in use.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Preparing Solutions | - Disposable Lab Coat- Nitrile Gloves (double-gloving recommended)- Safety Goggles with side shields- Particulate Respirator (optional, based on risk assessment) | - Ensure lab coat is fully buttoned.- Check gloves for any signs of damage before use.- Goggles should provide a complete seal around the eyes.- If weighing outside of a fume hood, a NIOSH-approved N95 or higher respirator is recommended to minimize inhalation of fine particles. |
| Handling Solutions | - Disposable Lab Coat- Nitrile Gloves- Safety Goggles | - Change gloves immediately if they become contaminated.- Avoid splashing. |
| Cleaning and Decontamination | - Disposable Lab Coat- Nitrile Gloves- Safety Goggles | - Use appropriate cleaning agents to decontaminate surfaces.- Dispose of all cleaning materials as hazardous waste. |
Experimental Protocols: Handling and Preparation
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and materials, including this compound, solvents, glassware, and waste containers.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If working with solid this compound, carefully weigh the required amount on a calibrated analytical balance within the fume hood. Use anti-static weighing paper or a weigh boat.
-
Dissolving: Add the weighed this compound to the desired solvent in a suitable container. Cap the container and mix gently until the solid is fully dissolved.
-
Use in Experiments: Dispense the this compound solution as required for your experimental protocol.
-
Storage: Store any remaining solid this compound and prepared solutions in clearly labeled, sealed containers in a designated and secure location.
-
Decontamination: After completing the work, decontaminate the work area and any non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat). Dispose of all disposable PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water.
Spill and Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill (Solid) | Wearing appropriate PPE, gently cover the spill with absorbent paper towels. Carefully sweep the material into a labeled hazardous waste container. Decontaminate the area. |
| Minor Spill (Liquid) | Wearing appropriate PPE, cover the spill with absorbent material. Collect the absorbed material into a labeled hazardous waste container. Decontaminate the area. |
| Major Spill | Evacuate the area and alert others. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal.
Waste Segregation and Disposal Steps:
-
Solid Waste:
-
Includes: Unused this compound powder, contaminated gloves, weigh boats, paper towels, and other disposable labware.
-
Procedure: Place all solid waste into a clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The label should include "Hazardous Waste," "this compound," and the associated hazards (e.g., "Toxic").
-
-
Liquid Waste:
-
Includes: Unused or waste solutions of this compound, and solvents used for decontamination.
-
Procedure: Collect all liquid waste in a dedicated, sealed, and properly vented hazardous waste container. Do not mix with incompatible waste streams. The container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (including solvents), and approximate concentrations.
-
-
Sharps Waste:
-
Includes: Needles, syringes, and glass Pasteur pipettes contaminated with this compound.
-
Procedure: Place all contaminated sharps directly into a designated sharps container. Once the container is full, seal it and manage it as hazardous chemical waste.
-
Visual Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
